molecular formula C8H14O4 B043729 Ethyl 4-acetoxybutanoate CAS No. 25560-91-2

Ethyl 4-acetoxybutanoate

Cat. No.: B043729
CAS No.: 25560-91-2
M. Wt: 174.19 g/mol
InChI Key: KMPQIYXXLIFPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetoxybutanoate is a bifunctional ester compound of significant value in synthetic organic chemistry and pharmaceutical research. It serves as a crucial protected synthon, integrating both a carboxylic ester (ethyl butanoate) and a protected alcohol (acetoxy) within a flexible four-carbon chain. This structure makes it an excellent building block for the controlled synthesis of gamma-hydroxybutanoic acid (GHB) analogs and related compounds, allowing researchers to explore structure-activity relationships while bypassing unstable or regulated intermediates. Its primary mechanism in synthesis involves the orthogonal deprotection of the acetoxy group to reveal a hydroxymoiety, or hydrolysis/transesterification of the ethyl ester, enabling the stepwise construction of more complex molecular architectures. Applications extend to the development of prodrugs, polymer chemistry as a monomer or cross-linking agent, and fragrance research where it can contribute to fruity, ethereal notes. This reagent offers researchers a stable, high-purity starting material for developing novel chemical entities and methodologies.

Properties

IUPAC Name

ethyl 4-acetyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPQIYXXLIFPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402111
Record name Ethyl 4-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25560-91-2
Record name Ethyl 4-(acetyloxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25560-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetoxy butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ACETOXY BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R622BPD8K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 4-acetoxybutanoate (CAS No: 25560-91-2). The information is compiled from various scientific databases and chemical suppliers to serve as a reliable resource for laboratory and research applications.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and are labeled accordingly.

PropertyValueSource TypeCitations
Molecular Formula C₈H₁₄O₄-[1][2][3]
Molecular Weight 174.19 g/mol -[1][2][4]
Appearance Colorless OilExperimental[2]
Boiling Point 105-108 °C at 6 mmHgExperimental[2][5]
Melting Point Not available-
Density Not available-
Refractive Index Not available-
Vapor Pressure Not available-
Solubility Sparingly soluble in Acetone, Slightly soluble in Chloroform, Soluble in MethanolExperimental[2][5]
LogP (Octanol-Water Partition Coefficient) 0.893Predicted[2]
Water Solubility (log₁₀WS) -0.90Predicted[2]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of a liquid ester like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount of this compound (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

  • The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is weighed again to determine the mass of the liquid.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • For higher accuracy, the procedure should be repeated, and the average value should be taken. The determination should be performed at a constant temperature using a water bath.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper

  • Standard calibration liquid (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

  • A few drops of this compound are placed on the clean, dry prism of the refractometer using a dropper.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the scale.

  • The temperature of the measurement is recorded from the thermometer attached to the refractometer. Since the refractive index is temperature-dependent, the temperature should be controlled using a constant temperature water bath.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in various solvents can be determined qualitatively or quantitatively.

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

  • Analytical balance (for quantitative analysis)

Qualitative Procedure:

  • A small, measured volume (e.g., 1 mL) of this compound is placed in a test tube.

  • A small, measured volume (e.g., 1 mL) of the solvent (e.g., water, acetone, chloroform, methanol) is added to the test tube.

  • The test tube is stoppered and shaken vigorously for a set period.

  • The mixture is allowed to stand and observed for homogeneity. If the mixture is a single clear phase, the substance is soluble. If two distinct layers form, it is insoluble. If the mixture is cloudy, it is partially or sparingly soluble.

Quantitative Procedure (Example for Water):

  • A known volume of water is placed in a flask.

  • This compound is added dropwise while stirring until the solution becomes saturated (i.e., a persistent second phase appears).

  • The total volume or mass of the added ester is recorded.

  • Alternatively, a saturated solution is prepared and allowed to equilibrate. A known volume of the aqueous layer is then carefully separated, and the concentration of the dissolved ester is determined using a suitable analytical technique (e.g., gas chromatography).

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_experiments Experimental Determination cluster_data Data Analysis & Reporting Sample Obtain Pure Sample of This compound BoilingPoint Determine Boiling Point (Micro Method) Sample->BoilingPoint Density Determine Density (Pycnometer) Sample->Density RefractiveIndex Determine Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Solubility Determine Solubility (Qualitative/Quantitative) Sample->Solubility DataAnalysis Analyze and Average Experimental Data BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Solubility->DataAnalysis Report Compile Technical Guide DataAnalysis->Report

Workflow for determining physical properties.

References

Spectroscopic Profile of Ethyl 4-acetoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-acetoxybutanoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.12Quartet2H-OCH₂CH₃
4.06Triplet2H-CH₂O-
2.34Triplet2H-COCH₂-
2.04Singlet3H-COCH₃
1.98Quintet2H-CH₂CH₂CH₂-
1.25Triplet3H-OCH₂CH₃

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
173.2C=O (Butanoate)
171.0C=O (Acetoxy)
63.8-OCH₂CH₃
60.5-CH₂O-
30.5-COCH₂-
24.5-CH₂CH₂CH₂-
20.9-COCH₃
14.2-OCH₂CH₃

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2965MediumC-H stretch (alkane)
1735StrongC=O stretch (ester)
1240StrongC-O stretch (ester)
1170StrongC-O stretch (ester)

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] The solution is transferred to a 5 mm NMR tube.

The NMR spectra are recorded on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal.[5][6][7] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.[7] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Deposit on ATR Crystal Sample->IR_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec NMR_Data Process NMR Data (FID -> Spectrum) NMR_Spec->NMR_Data IR_Data Process IR Data (Interferogram -> Spectrum) IR_Spec->IR_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

A Deep Dive into the Solubility of Ethyl 4-Acetoxybutanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-acetoxybutanoate, a key intermediate in various synthetic and pharmaceutical applications. Understanding its solubility in a range of common laboratory solvents is critical for process development, formulation, and purification strategies. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and offers a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C8H14O4, Molar Mass: 174.19 g/mol ) is an ester containing both polar (ester groups) and non-polar (ethyl and butyl chains) functionalities, leading to a nuanced solubility profile across different solvent classes.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available data points, a general solubility profile can be constructed.

SolventChemical FormulaTypeSolubility of this compound
WaterH₂OPolar Protic-0.90 (log₁₀S, mol/L)[1]
EthanolC₂H₅OHPolar ProticMiscible (Presumed)
MethanolCH₃OHPolar ProticSlightly Soluble[2]
AcetoneC₃H₆OPolar AproticSparingly Soluble[2]
Ethyl AcetateC₄H₈O₂Polar AproticMiscible (Presumed)
DichloromethaneCH₂Cl₂Polar AproticMiscible (Presumed)
HexaneC₆H₁₄Non-polarLimited Solubility (Presumed)

Note on Presumed Solubility: The miscibility of this compound in ethanol, ethyl acetate, and dichloromethane is presumed based on the "like dissolves like" principle. As an ester with significant non-polar character, it is expected to be highly soluble in these common organic solvents. Conversely, its solubility in the non-polar solvent hexane is expected to be limited. Experimental verification is recommended for precise quantitative values.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols outline established procedures for determining the solubility of a substance like this compound.

OECD Guideline 105: Water Solubility (Flask Method)

For substances with solubility above 10⁻² g/L, the Flask Method is recommended. This method involves saturating the solvent with the solute at a specific temperature and then measuring the concentration of the solute in the saturated solution.

Materials:

  • This compound

  • Distilled or deionized water

  • Constant temperature bath or shaker

  • Centrifuge (optional)

  • Analytical method for concentration determination (e.g., HPLC, GC, UV-Vis spectroscopy)

  • Glass flasks with stoppers

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a glass flask. The amount should be sufficient to ensure a saturated solution with undissolved solute present.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. This can take 24 hours or longer.

  • Phase Separation: The solution is allowed to stand to allow undissolved material to settle. If necessary, centrifugation can be used to achieve a clear supernatant.

  • Analysis: A sample of the clear, saturated aqueous phase is carefully removed and its concentration is determined using a validated analytical method.

  • Replication: The experiment is performed in triplicate to ensure the reliability of the results.

General Protocol for Solubility in Organic Solvents

A general method for determining the solubility of a liquid compound in an organic solvent involves the following steps:

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, acetone)

  • Calibrated glassware (e.g., burette, graduated cylinder)

  • Vials or test tubes with closures

  • Vortex mixer or shaker

  • Constant temperature bath (optional)

Procedure:

  • Initial Saturation: A known volume or weight of this compound is placed in a vial.

  • Solvent Addition: The organic solvent is added incrementally from a burette.

  • Mixing: After each addition, the vial is securely closed and vigorously mixed (e.g., using a vortex mixer) until the solute is completely dissolved.

  • Observation: The point at which the solution becomes clear and homogeneous is noted.

  • Calculation: The solubility is calculated based on the amount of solute and the volume of solvent used to achieve complete dissolution.

  • Temperature Control: For more precise measurements, the experiment should be conducted at a controlled temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow Workflow for Solubility Determination A Start: Select Compound and Solvent B Preliminary Solubility Estimation A->B C Choose Appropriate Method (e.g., Flask Method, Titration) B->C D Prepare Saturated Solution (Excess Solute) C->D E Equilibrate at Constant Temperature D->E F Separate Liquid and Solid Phases (Centrifugation/Filtration) E->F G Analyze Solute Concentration (HPLC, GC, etc.) F->G H Calculate Solubility G->H I End: Report Data H->I

Caption: A generalized workflow for determining the solubility of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While providing the most current and relevant information, it is important to note that for critical applications, experimental verification of solubility under specific laboratory conditions is always recommended.

References

An In-depth Technical Guide to Ethyl 4-acetoxybutanoate: Chemical Structure, Functional Groups, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetoxybutanoate is a diester with significance in various scientific domains, from flavor and fragrance chemistry to pharmacology as a potential prodrug. This document provides a comprehensive overview of its chemical structure, key functional groups, and relevant physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its metabolic fate and pharmacological implications, particularly its relationship with γ-hydroxybutyric acid (GHB).

Chemical Structure and Functional Groups

This compound, with the chemical formula C₈H₁₄O₄, possesses a linear four-carbon backbone.[1][2][3] The molecule is characterized by the presence of two distinct ester functional groups, which dictate its chemical reactivity and physical properties.

  • Ethyl Ester Group: At one terminus of the butanoate chain, a carboxylic acid is esterified with ethanol, forming an ethyl ester.

  • Acetoxy Group: At the C-4 position, a hydroxyl group is esterified with acetic acid, creating an acetoxy group.

The presence of these two ester moieties makes this compound susceptible to hydrolysis under both acidic and basic conditions, a key aspect of its biological activity. The molecule is achiral.[4]

graph Chemical_Structure {
  layout=neato;
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#202124"];

C1 [label="CH₃", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; O1 [label="O", pos="1,1.5!"]; O2 [label="O", pos="2,0!"]; C3 [label="CH₂", pos="3,0.5!"]; C4 [label="CH₂", pos="4,0!"]; C5 [label="CH₂", pos="5,0.5!"]; O3 [label="O", pos="6,0!"]; C6 [label="C", pos="7,0.5!"]; O4 [label="O", pos="7,1.5!"]; C7 [label="CH₂", pos="8,0!"]; C8 [label="CH₃", pos="9,0.5!"];

C1 -- C2; C2 -- O1 [label="", style=double]; C2 -- O2; O2 -- C3; C3 -- C4; C4 -- C5; C5 -- O3; O3 -- C6; C6 -- O4 [label="", style=double]; C6 -- C7; C7 -- C8;

label="Chemical Structure of this compound"; labelloc="b"; fontsize=12; fontcolor="#202124"; }

Caption: Workflow for the synthesis of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Biological Relevance and Signaling Pathways

The primary pharmacological interest in this compound stems from its role as a prodrug to γ-hydroxybutyric acid (GHB).[5]

Metabolic Pathway to GHB

In vivo, this compound is rapidly hydrolyzed by esterases to yield ethanol and 4-hydroxybutanoic acid (GHB).[5][6]

Metabolic_Pathway E4AB This compound Hydrolysis Esterase-mediated Hydrolysis E4AB->Hydrolysis Products Ethanol + 4-Hydroxybutanoic Acid (GHB) Hydrolysis->Products GHB_Signaling GHB acts on GHB and GABA_B receptors Products->GHB_Signaling

Caption: Metabolic conversion of this compound to GHB.

GHB Signaling

GHB is a neurotransmitter that acts on two types of receptors in the central nervous system: the GHB receptor and the GABA-B receptor.[6][7] Its effects are dose-dependent, ranging from euphoria and disinhibition at lower doses to sedation and anesthesia at higher doses.

Interaction with Dopamine Receptors

Some reports suggest that this compound may bind to dopamine receptors.[8] However, the direct mechanism and significance of this interaction are not well-characterized in the scientific literature. The dopaminergic effects observed upon administration of this compound are more likely attributable to the downstream effects of its metabolite, GHB, which is known to modulate the dopamine system.

Conclusion

This compound is a chemically interesting diester with significant biological implications as a prodrug for GHB. Its synthesis is straightforward, and it can be readily characterized by standard spectroscopic techniques. For researchers in drug development, understanding the metabolic conversion of this compound to its active form is crucial for predicting its pharmacokinetic and pharmacodynamic profiles. Further research is warranted to elucidate any direct interactions it may have with neurotransmitter receptors.

References

An In-depth Technical Guide to Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-acetoxybutanoate, a chemical compound of interest in various scientific fields. This document details its nomenclature, physicochemical properties, synthesis, and metabolic fate, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and publications. A comprehensive list is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Alternate Names and Identifiers for this compound

CategoryIdentifier
IUPAC Name This compound
CAS Number 25560-91-2
Molecular Formula C₈H₁₄O₄
Synonyms 4-(Acetyloxy)butanoic acid ethyl ester
4-Acetoxybutyric acid ethyl ester
Ethyl 4-(acetyloxy)butyrate
Butanoic acid, 4-(acetyloxy)-, ethyl ester
Butyric acid, 4-hydroxy-, ethyl ester, acetate
ETHYL ACETOXY BUTANOATE
UNII R622BPD8K6[1]
DSSTox Substance ID DTXSID50402111[1]
PubChem CID 4340980[1]

Physicochemical and Spectroscopic Data

The fundamental physical and spectroscopic properties of this compound are summarized in Table 2. This data is crucial for its identification, handling, and use in experimental settings.

Table 2: Quantitative Data for this compound

PropertyValue
Molecular Weight 174.19 g/mol [1]
Boiling Point 105-108 °C @ 6 mmHg
¹H NMR Spectral data available, key signals expected for ethyl and butanoate backbone protons.
¹³C NMR Spectral data available, characteristic peaks for ester and alkyl carbons are expected.[1]
Infrared (IR) Spectroscopy Key absorptions for C=O (ester) and C-O stretching are prominent.[1]
Mass Spectrometry (MS) Molecular ion peak and characteristic fragmentation patterns are observable.[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of gamma-butyrolactone with ethyl acetate using a sodium alkoxide catalyst. The following is a detailed experimental protocol adapted from established methodologies.[2][3]

Catalytic Synthesis of this compound

Materials:

  • gamma-Butyrolactone (GBL), >99% purity

  • Ethyl acetate, anhydrous

  • Sodium ethoxide or Sodium methoxide, powder

  • Three-necked round-bottom flask

  • Reflux condenser

  • Drying tube

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a stopper for the third neck. Place the flask in a constant temperature bath set to 25.0 °C.

  • Charging the Reactor: To the flask, add 4.0 g of γ-butyrolactone and 24.6 g of ethyl acetate.

  • Initiation of Reaction: While stirring the mixture, add 0.10 g of powdered sodium methoxide to the flask. The catalyst should be dispersed evenly to form a colloidal solution.

  • Reaction Monitoring: The reaction is typically complete within minutes to tens of minutes, depending on the scale. The progress can be monitored by techniques such as gas chromatography (GC) to determine the yield and selectivity.

  • Work-up and Purification: Upon completion, the reaction mixture can be quenched and the product isolated and purified using standard laboratory techniques such as distillation under reduced pressure.

Expected Outcome: This procedure is reported to yield this compound with high selectivity.[3]

Metabolic Pathway

This compound is recognized as a prodrug of gamma-hydroxybutyrate (GHB).[2] In the body, it is metabolized by esterases, which are enzymes that catalyze the hydrolysis of esters.[4] This enzymatic action cleaves the ester bond, releasing ethanol and 4-acetoxybutanoic acid. The latter is further hydrolyzed to yield the pharmacologically active compound, GHB.

Metabolic_Pathway Metabolic Pathway of this compound EAB This compound Intermediate 4-Acetoxybutanoic Acid + Ethanol EAB->Intermediate Hydrolysis H2O H₂O Esterase Esterases Esterase->Intermediate catalyzes GHB gamma-Hydroxybutyrate (GHB) Intermediate->GHB Hydrolysis

Caption: Metabolic conversion of this compound to GHB.

Logical Relationship of Synonyms

The various names for this compound can be categorized based on their nomenclature system. This provides a clear understanding of the relationships between the different synonyms.

Synonym_Classification Classification of this compound Synonyms cluster_iupac IUPAC Name cluster_systematic Systematic Names cluster_common Common/Trivial Names cluster_derivative Derivative-based Name This compound This compound 4-(Acetyloxy)butanoic acid ethyl ester 4-(Acetyloxy)butanoic acid ethyl ester Butanoic acid, 4-(acetyloxy)-, ethyl ester Butanoic acid, 4-(acetyloxy)-, ethyl ester Ethyl 4-acetoxybutyrate Ethyl 4-acetoxybutyrate 4-Acetoxybutyric acid ethyl ester 4-Acetoxybutyric acid ethyl ester Butyric acid, 4-hydroxy-, ethyl ester, acetate Butyric acid, 4-hydroxy-, ethyl ester, acetate

Caption: Categorization of synonyms for this compound.

References

Unveiling the Natural Presence of Ethyl 4-acetoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybutanoate, a volatile ester, has been identified as a naturally occurring compound, contributing to the complex aroma profiles of certain fruits. This technical guide delves into the current scientific understanding of its natural occurrence, providing quantitative data where available, detailing the experimental protocols for its detection, and exploring its potential biosynthetic pathways. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who are interested in the characteristics and origins of this specific biomolecule.

Natural Occurrence of this compound

Scientific literature indicates the presence of this compound in a limited number of natural sources, primarily within the volatile components of fruits. While its presence is noted, extensive quantitative data across a wide range of natural products remains an area for further research.

Occurrence in Pineapple (Ananas comosus)

Ripe pineapples have been identified as a natural source of this compound, where it exists as a minor component of the fruit's complex aroma profile.[1] A key study by Umano et al. (1992) on the volatile constituents of green and ripened pineapples provides the foundational evidence for its presence.[2][3][4][5][6] This research is pivotal in understanding the chemical composition that contributes to the characteristic scent of pineapple.

Occurrence in Grapes (Vitis vinifera)

This compound is also reported to be found in the skins of grapes.[2] The skin of the grape is a crucial site for the biosynthesis and accumulation of many aromatic compounds that ultimately influence the flavor and aroma of wine.

Table 1: Quantitative Data on the Natural Occurrence of this compound

Natural SourcePlant PartConcentrationMethod of AnalysisReference
Pineapple (Ananas comosus)FruitData not explicitly quantified in publicly available abstracts. Full text of Umano et al. (1992) required for specific concentration details.Gas Chromatography-Mass Spectrometry (GC-MS)Umano et al. (1992)[2][3][4][5][6]
Grapes (Vitis vinifera)SkinData not available in the public domain.Not specified in available abstracts.[2]

Note: The acquisition of the full-text article by Umano et al. (1992) is essential for obtaining precise quantitative data for pineapple.

Experimental Protocols

The identification and quantification of volatile compounds like this compound from natural sources typically involve sophisticated analytical techniques. The primary methodology cited in the literature is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for separating and identifying individual components within a complex mixture.

General Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates a general workflow for the extraction and analysis of volatile compounds from a fruit matrix, based on common practices in the field.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fruit Sample (e.g., Pineapple, Grape Skins) homogenization Homogenization sample->homogenization extraction Volatile Extraction (e.g., Headspace-SPME, Solvent Extraction) homogenization->extraction gcms GC-MS Analysis extraction->gcms Introduction of Volatiles data_processing Data Processing & Identification gcms->data_processing quantification Quantification data_processing->quantification

Caption: A generalized workflow for the analysis of volatile compounds from fruit samples.

Detailed Methodology from Umano et al. (1992)

Access to the full-text publication is required to provide the specific, detailed experimental protocol used by Umano and his team for the analysis of pineapple volatiles, including the precise parameters for the gas chromatography and mass spectrometry.

Biosynthesis of this compound

The biosynthesis of esters in plants is a complex process, generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[7][8] These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate.

While a specific biosynthetic pathway for this compound in fruits has not been definitively elucidated in the available literature, a putative pathway can be proposed based on the general mechanism of ester formation and the known biochemistry of related compounds. The formation of this compound likely involves the esterification of 4-acetoxybutanoic acid with ethanol, or the acetylation of ethyl 4-hydroxybutanoate. The precursor, 4-hydroxybutanoic acid (GHB), is a naturally occurring substance in mammals and has been found in some plants.[9][10]

Proposed Biosynthetic Pathway

The following diagram illustrates a hypothetical pathway for the formation of this compound in a plant cell, starting from precursors that are known to be present in plant metabolic pools.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Synthesis succinic_semialdehyde Succinic Semialdehyde ghb 4-Hydroxybutanoic Acid (GHB) succinic_semialdehyde->ghb Reduction ethanol Ethanol ethyl_4_hydroxybutanoate Ethyl 4-hydroxybutanoate ethanol->ethyl_4_hydroxybutanoate acetyl_coa Acetyl-CoA ethyl_4_acetoxybutanoate This compound acetyl_coa->ethyl_4_acetoxybutanoate ghb->ethyl_4_hydroxybutanoate Esterification (AAT) ethyl_4_hydroxybutanoate->ethyl_4_acetoxybutanoate Acetylation (Acyltransferase)

Caption: A proposed biosynthetic pathway for this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound has been identified in pineapple and grapes, though comprehensive quantitative data remains limited. The primary analytical method for its detection is GC-MS. While a definitive biosynthetic pathway in plants has not been established, a plausible route involving the esterification and acetylation of 4-hydroxybutanoic acid precursors is proposed.

For researchers and professionals in drug development, the natural origin of this compound and its relationship to 4-hydroxybutanoic acid (GHB) may warrant further investigation. Future research should focus on:

  • Quantitative Analysis: Conducting comprehensive studies to quantify the concentration of this compound in a wider variety of fruits and fermented products.

  • Method Development: Optimizing and validating analytical methods for the routine detection and quantification of this ester.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific enzymes (e.g., alcohol acyltransferases) responsible for the synthesis of this compound in plants.

  • Pharmacological and Toxicological Studies: Investigating the biological activities and potential physiological effects of naturally occurring this compound.

This technical guide provides a foundational understanding of the natural occurrence of this compound. Further in-depth research, particularly the acquisition of key full-text studies and targeted analytical investigations, will be crucial for a more complete picture of this intriguing natural compound.

References

An In-depth Technical Guide to the Biological Activity of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetoxybutanoate is a chemical compound that serves as a metabolic precursor, or pro-drug, to the neurotransmitter and psychoactive substance gamma-hydroxybutyrate (GHB). Its biological activity is therefore intrinsically linked to its in vivo conversion to GHB. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action through its conversion to GHB, the signaling pathways involved, and relevant quantitative pharmacological data. Detailed experimental protocols for assessing its biological effects are also provided, along with visualizations of key signaling pathways to facilitate a deeper understanding of its function.

Introduction

This compound, a fragrant ester found in natural sources such as grapes and pineapples, has garnered scientific interest primarily due to its metabolic fate in biological systems.[1][2] Upon administration, it is rapidly hydrolyzed by esterases in the blood and tissues to yield GHB and ethanol. The primary biological effects of this compound are therefore attributable to the pharmacological actions of GHB.

GHB is an endogenous compound in the mammalian brain that acts as a neurotransmitter and neuromodulator.[3] It exerts its effects by interacting with two main receptor types: the high-affinity GHB receptor and the low-affinity GABAB receptor.[4][5][6] Additionally, GHB has been shown to modulate the dopamine system, contributing to its complex pharmacological profile that includes sedative, muscle relaxant, and euphoric effects.[3][7][8]

This guide will delve into the specifics of these interactions, presenting the available quantitative data, outlining the experimental methods used to ascertain these activities, and visualizing the underlying molecular pathways.

Mechanism of Action: A Pro-drug of GHB

The principal mechanism of action of this compound is its function as a pro-drug for GHB. This conversion is a critical step for its biological activity.

Metabolic Conversion

In vivo, this compound is metabolized by non-specific esterases present in the serum and various tissues. This enzymatic hydrolysis cleaves the ester bond, releasing GHB and ethanol.

Workflow for the Metabolic Conversion of this compound:

EAB This compound Esterases Serum and Tissue Esterases EAB->Esterases GHB Gamma-Hydroxybutyrate (GHB) Esterases->GHB Ethanol Ethanol Esterases->Ethanol

Caption: Metabolic pathway of this compound to GHB and ethanol.

Pharmacological Targets of GHB

Once formed, GHB exerts its effects by binding to and activating specific receptors in the central nervous system:

  • GHB Receptor: A high-affinity receptor for GHB. Its activation is linked to the modulation of glutamatergic and dopaminergic neurotransmission.[9]

  • GABAB Receptor: GHB is a weak agonist at the GABAB receptor. Activation of this receptor is primarily responsible for the sedative and muscle relaxant effects observed at higher doses of GHB.[4][10]

  • Dopamine System: GHB has a biphasic effect on dopamine release. At low concentrations, it stimulates dopamine release via the GHB receptor, while at higher concentrations, it inhibits dopamine release through GABAB receptor activation.[3][7]

Quantitative Pharmacological Data

Direct quantitative data for this compound is scarce in publicly available literature. Therefore, the following tables summarize the key pharmacological parameters of its active metabolite, GHB.

ParameterReceptor/SystemValueSpeciesSource
EC50 GABAB Receptor (membrane hyperpolarization)0.88 ± 0.21 mMRat (ventral tegmental dopamine neurons)[11]
GABAB Receptor (reduction in input resistance)0.74 ± 0.21 mMRat (ventral tegmental dopamine neurons)[11]
GHB Receptor (GTPγ-35S binding)462 nMHuman (recombinant)[12]
GHB Receptor (dose-dependent response)130 nMHuman (recombinant)[12]
Kd GHB Receptor114 nMHuman (recombinant)[12]
IC50 GHB Receptor ([3H]GHB displacement)53 ± 8 nMHuman (recombinant)[12]
GHB Receptor ([3H]NCS-382 displacement by GHB)13 µMNot Specified[13]

Table 1: Receptor Binding and Functional Potency of GHB

EffectDoseSpeciesObservationsSource
Sedation 200 mg/kgMouseMarked hypolocomotion.[14]
300 mg/kgMouseCatalepsy.[14]
50, 150, 250 mg/kg (IP)MouseDose-dependent effects on vigilance and EEG.[15]
Muscle Relaxation Not specifiedBaboonAtaxia and muscle relaxation.[10]
Dopamine Release Low dosesRat (in vivo)Inhibition of dopamine release.[7]
High dosesRat (in vivo)Strong increase in dopamine release.[7]

Table 2: In Vivo Effects of GHB

Signaling Pathways

The biological effects of this compound, mediated by GHB, are initiated by the activation of specific signaling cascades.

GHB Receptor Signaling

Activation of the high-affinity GHB receptor leads to the modulation of downstream signaling pathways, influencing neurotransmitter release.

Signaling Pathway of the GHB Receptor:

GHB GHB GHBR GHB Receptor GHB->GHBR G_protein G-protein GHBR->G_protein Effector Effector Enzymes G_protein->Effector Second_Messenger Second Messengers Effector->Second_Messenger Neurotransmitter Modulation of Dopamine and Glutamate Release Second_Messenger->Neurotransmitter GHB GHB GABABR GABA_B Receptor GHB->GABABR Gi_o G_i/o protein GABABR->Gi_o AC Adenylate Cyclase Gi_o->AC inhibits K_channel Activation of K+ Channels Gi_o->K_channel Ca_channel Inhibition of Ca2+ Channels Gi_o->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization cluster_ghb GHB-mediated Modulation GHB_low Low [GHB] GHBR GHB-R GHB_low->GHBR GHB_high High [GHB] GABABR GABA_B-R GHB_high->GABABR Dopamine_release Dopamine Release GHBR->Dopamine_release GABABR->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D_receptor Dopamine Receptor (D1 or D2 family) Dopamine->D_receptor G_protein G-protein (Gs or Gi) D_receptor->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (Gene expression, Ion channel activity) PKA->Downstream

References

Toxicological Profile of Ethyl 4-acetoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybutanoate is a chemical compound that can be metabolized in the human body to form gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1] Due to this metabolic conversion, the toxicological profile of this compound is intrinsically linked to the well-documented effects of GHB. GHB is known for its sedative and anesthetic properties and has been associated with recreational use and abuse.[2][3] This technical guide provides an in-depth overview of the available toxicological information relevant to this compound, with a primary focus on the data available for its active metabolite, GHB.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound
Synonyms 4-Acetoxybutyric acid ethyl ester, Ethyl 4-(acetyloxy)butyrate
CAS Number 25560-91-2
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol

Metabolism to Gamma-Hydroxybutyric Acid (GHB)

The primary toxicological concern with this compound stems from its rapid hydrolysis in the body to GHB. This conversion is a critical aspect of its biological activity.

EAB This compound Esterases Esterases (in blood and tissues) EAB->Esterases GHB Gamma-Hydroxybutyric Acid (GHB) Esterases->GHB Hydrolysis Ethanol Ethanol Esterases->Ethanol AceticAcid Acetic Acid Esterases->AceticAcid

Metabolism of this compound to GHB.

Toxicological Data of Gamma-Hydroxybutyric Acid (GHB)

The following tables summarize the available toxicological data for GHB. It is crucial to interpret this data with the understanding that it pertains to the metabolite and not the parent compound, this compound.

Acute Toxicity
TestSpeciesRouteValueReference
LD₅₀Data Not Available

No definitive oral LD₅₀ value for GHB was found in the reviewed literature.

Genotoxicity
AssaySystemConcentration/DoseResultReference
Ames TestS. typhimuriumNot AvailableNot Available
In Vitro Chromosomal AberrationMammalian CellsNot AvailableNot Available
In Vivo Micronucleus TestMouse25-50 mg/kg/day (i.p.)Equivocal[4][5]

A study on the in vivo mouse micronucleus assay reported a small but significant increase in micronuclei at doses of 25 and 50 mg/kg/day.[4][5] However, the authors concluded that the results were not conclusive for demonstrating in vivo genotoxicity due to the small magnitude of the increase and the lack of a clear dose-response relationship.[4][5]

Reproductive and Developmental Toxicity
Study TypeSpeciesNOAELEffects ObservedReference
Reproductive ToxicityNot AvailableNot AvailableNot Available
Developmental ToxicityNot AvailableNot AvailableNot Available

No specific reproductive or developmental toxicity studies for GHB were identified in the reviewed literature. The FDA-approved labeling for sodium oxybate (a salt of GHB) suggests no evidence of teratogenic properties.[6]

Carcinogenicity
SpeciesRouteDurationResultReference
Not AvailableNot AvailableNot AvailableNot Available

The FDA-approved labeling for sodium oxybate suggests no evidence of carcinogenic properties.[6]

Pharmacodynamics and Mechanism of Action

The pharmacological and toxicological effects of this compound are mediated by its metabolite, GHB. GHB is a central nervous system (CNS) depressant with a complex mechanism of action.[2][3]

  • GABAergic System: GHB is a weak agonist at GABAB receptors, which contributes to its sedative and hypnotic effects.[[“]]

  • GHB-Specific Receptors: GHB also binds to its own high-affinity receptors, which are involved in modulating the release of various neurotransmitters, including dopamine.[[“]][8]

  • Dopaminergic System: The interaction with the dopaminergic system is biphasic. At lower concentrations, GHB can stimulate dopamine release, while at higher concentrations, it inhibits dopamine release.[2] This dual action may contribute to its rewarding effects and abuse potential.

cluster_0 GHB Signaling GHB GHB GHB_R GHB Receptor GHB->GHB_R Binds to GABAB_R GABAB Receptor GHB->GABAB_R Weakly binds to Dopamine_Neuron Dopamine Neuron GHB_R->Dopamine_Neuron Modulates GABA_Neuron GABA Neuron GABAB_R->GABA_Neuron Inhibits Dopamine_Release Dopamine Release Dopamine_Neuron->Dopamine_Release GABA_Neuron->Dopamine_Neuron Inhibits

Simplified GHB Signaling Pathway.

Experimental Protocols (Generic Examples)

Due to the lack of specific studies on this compound, the following are generic protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

start Start dose_group1 Administer starting dose (e.g., 300 mg/kg) to 3 animals start->dose_group1 observe1 Observe for 14 days (mortality, clinical signs) dose_group1->observe1 decision1 Mortality? observe1->decision1 dose_group2 Administer lower dose (e.g., 50 mg/kg) to 3 animals decision1->dose_group2 Yes dose_group3 Administer higher dose (e.g., 2000 mg/kg) to 3 animals decision1->dose_group3 No observe2 Observe for 14 days dose_group2->observe2 observe3 Observe for 14 days dose_group3->observe3 end Determine GHS Category observe2->end observe3->end

Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept constant.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into a GHS hazard category.[9][10][11][12]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[13]

Methodology:

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used to detect various types of point mutations.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The test substance is incubated with the bacterial strains. Two methods are commonly used: the plate incorporation method and the pre-incubation method.

  • Scoring: After incubation, the number of revertant colonies (bacteria that have regained the ability to grow on a selective medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15][16][17][18]

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period.

  • Harvesting and Staining: Cells are treated with a metaphase-arresting substance, harvested, and stained to visualize the chromosomes.

  • Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Dopamine Receptor Binding Assay

This assay is used to determine the affinity of a compound for dopamine receptors.[19][20][21][22][23]

Methodology:

  • Receptor Source: Membranes from cells expressing a specific dopamine receptor subtype (e.g., D2) or from brain tissue rich in these receptors are used.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]spiperone) is used.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Conclusion

The toxicological profile of this compound is largely uncharacterized through direct studies. Its rapid metabolism to GHB indicates that its pharmacological and toxicological effects are likely to be similar to those of GHB. GHB is a CNS depressant with a complex mechanism of action involving both GABAB and specific GHB receptors, as well as modulation of the dopaminergic system. While some in vivo genotoxicity data for GHB exists, it is inconclusive. There is a significant lack of data on the acute, chronic, reproductive, and carcinogenic potential of both this compound and GHB. Therefore, any application of this compound in research or drug development should be approached with caution, and further comprehensive toxicological evaluation is warranted to establish a complete safety profile. The provided generic experimental protocols serve as a guide for the types of studies that would be necessary to achieve this.

References

Methodological & Application

Synthesis of Ethyl 4-acetoxybutanoate from gamma-butyrolactone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetoxybutanoate is a versatile chemical intermediate with applications in biochemical research and potential as a precursor in drug development. Its synthesis from the readily available starting material, gamma-butyrolactone (GBL), presents an efficient route to this valuable compound. This application note provides a detailed protocol for the synthesis of this compound via the ring-opening of gamma-butyrolactone using ethyl acetate in the presence of a sodium alkoxide catalyst. The described method is conducted at or near room temperature, offering a safe and efficient procedure with high selectivity. This document includes a comprehensive experimental protocol, a summary of reaction parameters and yields, and characterization data.

Introduction

This compound (CAS No. 25560-91-2) is a bifunctional molecule containing both an ester and an acetate group.[1][2] This structure makes it a useful building block in organic synthesis. In the pharmaceutical field, it is noted for its potential sedative and muscle relaxant properties, which are attributed to its in vivo hydrolysis to gamma-hydroxybutyrate (GHB).[2] Furthermore, studies have suggested that this compound may inhibit the release of dopamine in the brain, indicating its potential as a lead compound for the development of antipsychotic and anti-Parkinsonian drugs.[3]

The synthesis of this compound from gamma-butyrolactone offers a straightforward and atom-economical approach. Traditional methods have often required harsh conditions, such as high temperatures or the use of strong acids, leading to longer reaction times and the formation of byproducts.[3] The protocol detailed herein utilizes a mild, base-catalyzed ring-opening of gamma-butyrolactone with ethyl acetate, which serves as both a reactant and a solvent. This method, adapted from patent literature, provides high yields and selectivity under ambient temperature conditions.[3]

Reaction and Mechanism

The overall reaction involves the nucleophilic attack of an alkoxide, generated from the sodium alkoxide catalyst, on the carbonyl carbon of gamma-butyrolactone. This leads to the ring-opening of the lactone to form an intermediate, which is subsequently acetylated by ethyl acetate to yield the final product, this compound.

Reaction Scheme:

γ-Butyrolactone + Ethyl Acetate --(Sodium Alkoxide)--> this compound

Experimental Protocol

This protocol is based on the methods described in Chinese patent CN1047589C.[3]

Materials:

  • gamma-Butyrolactone (GBL, >99%)

  • Ethyl acetate (anhydrous)

  • Sodium methoxide (powder) or Sodium ethoxide (powder)

  • 100 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a stopper. Place the flask in a constant temperature bath.

  • Charging Reactants: To the flask, add gamma-butyrolactone and ethyl acetate according to the desired molar ratio (see Table 1 for examples).

  • Initiation: While stirring, add the powdered sodium alkoxide catalyst to the reaction mixture. The molar ratio of the catalyst to gamma-butyrolactone should be in the range of 0.01 to 0.10.[3]

  • Reaction: Continue stirring the mixture at the specified temperature. The reaction is typically complete when the solution becomes a uniform colloidal suspension, which can take from a few minutes to several tens of minutes depending on the scale.[3]

  • Workup (General Procedure):

    • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the mixture is neutralized.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the excess ethyl acetate.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data from example syntheses based on the patent literature.[3]

Example γ-Butyrolactone (g) Ethyl Acetate (g) Catalyst Catalyst (g) Temperature (°C) Yield (%) Selectivity (%)
14.024.6Sodium Methoxide0.1025.051.899.9
26.125.0Sodium Methoxide0.1525.045.099.8
38.617.6Sodium Methoxide0.1025.035.299.9
48.416.4Sodium Ethoxide0.1215.041.599.9

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Characterization of this compound

  • Molecular Formula: C₈H₁₄O₄[4]

  • Molecular Weight: 174.19 g/mol [4]

  • Appearance: Colorless liquid with a fruity odor.[3]

  • CAS Number: 25560-91-2[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the three methylene groups of the butanoyl chain (two triplets and a multiplet).

  • ¹³C NMR: Spectral data is available in public databases such as PubChem.[5]

  • IR Spectroscopy: The infrared spectrum will prominently feature strong C=O stretching vibrations for the two ester groups in the range of 1730-1750 cm⁻¹.

  • Mass Spectrometry (GC-MS): GC-MS data can be used to confirm the molecular weight and fragmentation pattern of the compound.[6]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in various research and development settings:

  • Biochemical Research: It is used as a reagent in various biochemical studies.[4]

  • Prodrug for GHB: Due to its metabolism to GHB, it has been investigated for its sedative, anesthetic, and muscle relaxant properties.[1][2] This makes it a compound of interest in the development of sleep aids and anesthetics with potentially safer profiles than traditional drugs.[3]

  • Dopamine Release Inhibition: Its ability to inhibit dopamine release suggests its potential as a scaffold for the design and synthesis of novel antipsychotic and anti-Parkinsonian agents.[3]

  • Building Block: The presence of two distinct ester functionalities allows for selective chemical modifications, making it a useful building block in the synthesis of more complex molecules.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup and Purification cluster_analysis Analysis prep Assemble Glassware (3-necked flask, condenser) reactants Charge Reactants (γ-Butyrolactone, Ethyl Acetate) prep->reactants catalyst Add Catalyst (Sodium Alkoxide) reactants->catalyst stir Stir at Constant Temperature catalyst->stir quench Quench Reaction stir->quench extract Extraction and Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Vacuum Distillation concentrate->purify analysis Characterization (NMR, IR, MS) purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product gbl γ-Butyrolactone intermediate1 Ring-Opened Intermediate (Ethyl 4-hydroxybutanoate anion) gbl->intermediate1 Nucleophilic Attack by Ethoxide etoh Ethoxide (from catalyst) etoh->intermediate1 etac Ethyl Acetate product This compound etac->product intermediate1->product Acetylation

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of 4-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular esterification of 4-hydroxybutanoic acid is a fundamental organic transformation that yields γ-butyrolactone (GBL), a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This document provides detailed experimental protocols for the acid-catalyzed cyclization of 4-hydroxybutanoic acid and its sodium salt to produce GBL. It includes a comprehensive summary of the quantitative data associated with the product and a visual representation of the experimental workflow to aid researchers in the successful execution of this synthesis.

Introduction

γ-Butyrolactone (GBL) is a five-membered lactone, or cyclic ester, that serves as a versatile precursor in organic synthesis. The formation of GBL from 4-hydroxybutanoic acid is an equilibrium-driven process, typically catalyzed by a strong acid. This reaction, an example of a Fischer esterification, proceeds via an intramolecular nucleophilic attack of the terminal hydroxyl group on the protonated carboxylic acid moiety. To achieve high yields, the equilibrium is often shifted towards the product by removing the water byproduct. This application note outlines two common laboratory-scale procedures for this transformation.

Data Presentation

A summary of the key quantitative data for the product, γ-butyrolactone, is presented in Table 1. This information is crucial for the characterization and quality control of the synthesized product.

Table 1: Quantitative Data for γ-Butyrolactone

PropertyValue
Molecular FormulaC₄H₆O₂
Molecular Weight86.09 g/mol
AppearanceColorless oily liquid
Boiling Point204-205 °C
Density1.12 g/mL at 25 °C
Molar Yield (from 4-HB in fermentation broth)0.673[1]
Spectroscopic Data
IR (C=O stretch)~1770 cm⁻¹
¹H NMR (CDCl₃)δ 4.3 (t, 2H), 2.5 (t, 2H), 2.3 (quint, 2H)

Experimental Protocols

Two detailed protocols for the synthesis of γ-butyrolactone are provided below. The first protocol starts from the sodium salt of 4-hydroxybutanoic acid, while the second outlines the general procedure starting from 4-hydroxybutanoic acid.

Protocol 1: Synthesis from Sodium 4-hydroxybutanoate

This microscale procedure is adapted for ease of execution in a standard laboratory setting.

Materials:

  • γ-Hydroxybutyric acid sodium salt (1.5 g, 11.9 mmol)

  • 9 M Sulfuric acid (H₂SO₄) (1.5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5-mL conical vial with a spin vane

  • Air condenser

  • Glass centrifuge tube

  • Filter-tip pipet

  • Hot plate

  • Nitrogen gas source

Procedure:

  • Reaction Setup: Place 1.5 g (11.9 mmol) of γ-hydroxybutyric acid sodium salt into a 5-mL conical vial containing a spin vane.

  • Acidification and Reflux: Carefully add 1.5 mL of 9 M H₂SO₄ to the vial. Attach an air condenser and reflux the mixture on a hot plate for 15 minutes.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Crystals of sodium sulfate may form upon cooling. Extract the mixture with 1.5 mL of dichloromethane. Shake the mixture well, venting frequently.

  • Phase Separation: Allow the layers to separate and transfer the upper organic layer to a glass centrifuge tube using a filter-tip pipet.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a second 1.5 mL portion of dichloromethane and combine the organic layers in the centrifuge tube.

  • Drying: Dry the combined organic phase with approximately 0.25 g of anhydrous sodium sulfate for at least 15 minutes.

  • Isolation of Product: Transfer the dried dichloromethane extract to a pre-weighed vial using a clean filter-tip pipet.

  • Solvent Evaporation: Evaporate the dichloromethane using a warm hot plate and a gentle stream of nitrogen gas until the weight of the vial and the liquid product remains constant.

  • Characterization: Determine the percent yield and characterize the product using spectroscopic methods (IR and NMR).

Protocol 2: General Synthesis from 4-Hydroxybutanoic Acid

This protocol outlines the general principles for the direct cyclization of 4-hydroxybutanoic acid.

Materials:

  • 4-Hydroxybutanoic acid

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Organic solvent for azeotropic removal of water (e.g., toluene) - Optional

  • Dean-Stark apparatus - Optional

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-hydroxybutanoic acid in a suitable solvent (or use neat if the reaction is to be conducted without an additional solvent). Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄). For azeotropic removal of water, use a solvent like toluene and a Dean-Stark apparatus.

  • Heating: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: If an acid catalyst was used, neutralize the mixture by washing with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation if necessary.

Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Signaling_Pathway cluster_reaction Intramolecular Esterification of 4-Hydroxybutanoic Acid 4-Hydroxybutanoic_Acid 4-Hydroxybutanoic Acid gamma-Butyrolactone γ-Butyrolactone 4-Hydroxybutanoic_Acid->gamma-Butyrolactone H⁺ (catalyst) Heat Water Water

Caption: Acid-catalyzed cyclization of 4-hydroxybutanoic acid.

Experimental_Workflow start Start: 4-Hydroxybutanoic Acid (or its sodium salt) acidification Acidification with strong acid (e.g., H₂SO₄) start->acidification reflux Heating / Reflux acidification->reflux extraction Extraction with organic solvent reflux->extraction drying Drying of organic phase (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product Product: γ-Butyrolactone evaporation->product

References

Application Notes and Protocols for Ethyl 4-Acetoxybutanoate as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of ethyl 4-acetoxybutanoate as a protecting group for hydroxyl functionalities in organic synthesis. While not a conventionally cited protecting group, its structural analogue, 4-acetoxy-2,2-dimethylbutanoate, has been effectively used in carbohydrate chemistry. The protocols provided herein are based on established principles of analogous protecting groups and published synthetic methods for this compound itself.

Introduction

In complex organic synthesis, the temporary protection of reactive functional groups is a critical strategy. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule. This document explores the application of the 4-acetoxybutanoate group for the protection of alcohols. The key feature of this protecting group is its unique two-stage deprotection mechanism, which can be initiated under mild basic conditions.

Synthesis of the Protecting Group Precursor

This compound can be synthesized from readily available starting materials, γ-butyrolactone and ethyl acetate, using a sodium alkoxide catalyst. The reaction proceeds efficiently at room temperature.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of γ-butyrolactone in ethyl acetate at 25°C, add a catalytic amount of powdered sodium methoxide.

  • Continue stirring at room temperature. The reaction is typically complete when the mixture forms a uniform colloidal solution (usually within minutes to an hour).

  • Quench the reaction with a mild acid (e.g., acetic acid).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

EntryMolar Ratio (Ethyl Acetate : γ-Butyrolactone)Molar Ratio (Sodium Methoxide : γ-Butyrolactone)Temperature (°C)Yield (%)Selectivity (%)
18 : 10.05 : 12551.899.9
24 : 10.05 : 12545.099.8
32 : 10.025 : 12535.299.9

Data adapted from patent CN1047589C.[1]

G GBL γ-Butyrolactone NaOMe Sodium Methoxide (cat.) 25°C GBL->NaOMe EtOAc Ethyl Acetate EtOAc->NaOMe Product This compound NaOMe->Product

Caption: Synthesis of this compound.

Protection of Hydroxyl Groups

The 4-acetoxybutanoate group can be introduced to a hydroxyl functionality by converting this compound to the corresponding acyl chloride, followed by reaction with the alcohol in the presence of a base. This procedure is analogous to the well-established pivaloyl protection of alcohols.

Experimental Protocol: Protection of a Primary Alcohol

  • Preparation of 4-acetoxybutanoyl chloride: Gently reflux this compound with thionyl chloride (SOCl₂) until the reaction is complete (monitored by TLC or GC). Remove the excess SOCl₂ by distillation.

  • Protection reaction: To a solution of the alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Cool the mixture to 0°C.

  • Slowly add 1.2 equivalents of 4-acetoxybutanoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Protection Reaction E4AB This compound SOCl2 SOCl₂ E4AB->SOCl2 AcylChloride 4-Acetoxybutanoyl chloride SOCl2->AcylChloride Base Pyridine AcylChloride->Base Alcohol R-OH Alcohol->Base ProtectedAlcohol R-O-(4-acetoxybutanoate) Base->ProtectedAlcohol G Protected Protected Alcohol (R-O-4-acetoxybutanoate) Base Mild Base (e.g., K₂CO₃) MeOH/H₂O Protected->Base Acetate Hydrolysis Intermediate Intermediate Alkoxide Base->Intermediate Deprotected Deprotected Alcohol (R-OH) Intermediate->Deprotected Intramolecular Cyclization Byproduct γ-Butyrolactone Intermediate->Byproduct

References

Application Notes and Protocols for the Deprotection of the Acetoxy Group in Ethyl 4-Acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective deprotection of the acetoxy group in ethyl 4-acetoxybutanoate to yield ethyl 4-hydroxybutanoate. The key challenge in this transformation is the selective cleavage of the acetate ester in the presence of the ethyl ester functionality. This document outlines three primary methods to achieve this: enzymatic alcoholysis, basic hydrolysis (saponification), and acid-catalyzed hydrolysis. Each method's principles, experimental protocols, and potential side reactions are discussed to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a molecule containing two ester functional groups. The selective deprotection of the acetoxy group is a crucial step in various synthetic pathways, particularly in the synthesis of fine chemicals and pharmaceutical intermediates where the resulting hydroxyl group can be further functionalized. The choice of deprotection method depends on factors such as the desired selectivity, reaction scale, and compatibility with other functional groups in the molecule.

Methods for Deprotection

Three primary methods for the deprotection of the acetoxy group in this compound are presented:

  • Enzymatic Alcoholysis using Candida antarctica Lipase B (CALB): This method offers high selectivity for the acetoxy group due to the specific nature of enzymatic catalysis. The use of an alcohol as a nucleophile instead of water prevents the hydrolysis of the ethyl ester.

  • Basic Hydrolysis (Saponification) with Sodium Ethoxide: A chemical method that can be employed for deprotection. Careful control of reaction conditions is crucial to minimize the competing saponification of the ethyl ester.

  • Acid-Catalyzed Hydrolysis: This method utilizes an acid catalyst to facilitate the hydrolysis of the acetate ester. It is a classical approach, but selectivity can be a challenge.

Method 1: Enzymatic Alcoholysis using Candida antarctica Lipase B (CALB)

Enzymatic deprotection using lipases is a mild and highly selective method. Candida antarctica lipase B (CALB) is a widely used and robust enzyme that can catalyze the alcoholysis of the acetoxy group in the presence of the ethyl ester.

Signaling Pathway and Logic

Enzymatic_Alcoholysis cluster_0 Enzymatic Deprotection Workflow Substrate This compound + Ethanol Reaction Reaction Mixture (Organic Solvent) Substrate->Reaction Addition Enzyme Immobilized CALB Enzyme->Reaction Addition Incubation Incubation (Controlled Temperature) Reaction->Incubation Workup Filtration & Solvent Evaporation Incubation->Workup Product Ethyl 4-hydroxybutanoate + Ethyl Acetate Workup->Product

Caption: Workflow for the enzymatic deprotection of this compound.

Experimental Protocol

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (CALB), e.g., Novozym® 435

  • Anhydrous ethanol

  • Anhydrous organic solvent (e.g., hexane, tert-butanol)

  • Molecular sieves (3 Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 equivalent).

  • Add anhydrous organic solvent (e.g., 5-10 volumes relative to the substrate).

  • Add anhydrous ethanol (1.0 to 1.5 equivalents).

  • Add activated molecular sieves (approximately 10-20% w/w of the substrate) to ensure anhydrous conditions.

  • Add immobilized CALB (typically 5-10% w/w of the substrate).

  • Stir the reaction mixture at a controlled temperature, typically between 30-50 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, filter off the enzyme and molecular sieves. The immobilized enzyme can often be washed and reused.

  • Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 4-hydroxybutanoate.

  • Purify the product by column chromatography if necessary.

Quantitative Data
ParameterValue/RangeNotes
Substrate Concentration 0.1 - 1.0 MHigher concentrations can lead to substrate inhibition.
Ethanol Equivalents 1.0 - 1.5A slight excess of ethanol can drive the reaction to completion.
Enzyme Loading (CALB) 5 - 10% (w/w)Higher loading can increase the reaction rate.
Temperature 30 - 50 °COptimal temperature for CALB activity and stability.
Reaction Time 12 - 48 hoursDependent on substrate concentration, enzyme loading, and temperature.
Typical Yield >90%High yields are achievable due to the high selectivity of the enzyme.
Purity HighMinimal side products are typically observed.

Method 2: Basic Hydrolysis (Saponification) with Sodium Ethoxide

This method employs a strong base, sodium ethoxide, to cleave the acetate ester. The primary challenge is to achieve selectivity over the saponification of the ethyl ester. Using a non-aqueous solvent and controlling the stoichiometry of the base are critical.

Chemical Reaction

Basic_Hydrolysis Reactant This compound Intermediate Tetrahedral Intermediate Reactant->Intermediate + NaOEt Reagent Sodium Ethoxide (in Ethanol) Reagent->Intermediate Product Ethyl 4-hydroxybutanoate Intermediate->Product Byproduct Sodium Acetate Intermediate->Byproduct SideProduct Butyrolactone (from side reaction) Product->SideProduct intramolecular transesterification

Caption: Reaction scheme for the basic hydrolysis of this compound.

Experimental Protocol

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether or THF

  • Aqueous solution of a weak acid (e.g., ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

  • In a separate flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous ethanol or another suitable anhydrous solvent like THF.

  • Cool the substrate solution in an ice bath (0 °C).

  • Add the freshly prepared sodium ethoxide solution dropwise to the stirred substrate solution over a period of 1-2 hours.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Quantitative Data
ParameterValue/RangeNotes
Base Stoichiometry 1.0 - 1.2 equivalentsA slight excess may be needed, but a large excess will promote side reactions.
Temperature 0 °C to Room Temp.Low temperature at the start is crucial to control the reaction.
Reaction Time 2 - 8 hoursMonitor carefully to avoid over-reaction.
Typical Yield 60 - 80%Yield can be variable due to the potential for side reactions.
Purity Moderate to GoodPurification is often necessary to remove side products.

Potential Side Reactions: The primary side reaction is the saponification of the ethyl ester, which becomes more significant with excess base or at higher temperatures. Intramolecular transesterification to form γ-butyrolactone is also a possibility.

Method 3: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a straightforward method for ester cleavage. The reaction is typically carried out in an aqueous acidic medium. Selectivity can be challenging as both ester groups can be hydrolyzed.

Experimental Workflow

Acid_Hydrolysis_Workflow Start Start Mix Mix this compound, Water, and Acid Catalyst Start->Mix Heat Heat under Reflux Mix->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Workup Neutralize, Extract, and Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: General workflow for the acid-catalyzed deprotection.

Experimental Protocol

Materials:

  • This compound

  • Dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and an excess of dilute aqueous acid (e.g., 5-10 volumes).

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring.

  • Monitor the reaction progress by TLC or GC, aiming for the disappearance of the starting material and the formation of the desired product. Be mindful of the potential for the formation of the diol (butane-1,4-diol) if both esters are hydrolyzed.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Quantitative Data
ParameterValue/RangeNotes
Acid Concentration 1 - 3 MHigher concentrations can accelerate the reaction but may reduce selectivity.
Temperature RefluxElevated temperature is required to drive the reaction.
Reaction Time 4 - 24 hoursReaction times can be long, and careful monitoring is essential.
Typical Yield 40 - 70%Yields are often moderate due to the lack of selectivity.
Purity VariableThe product mixture may contain starting material and the di-hydrolyzed product.

Potential Side Reactions: The main side reaction is the hydrolysis of both the acetoxy and the ethyl ester groups, leading to the formation of 4-hydroxybutanoic acid and subsequently γ-butyrolactone, or butane-1,4-diol if the carboxylic acid is reduced in a subsequent step.

Summary and Comparison of Methods

MethodSelectivityReaction ConditionsYieldPurityKey AdvantagesKey Disadvantages
Enzymatic Alcoholysis ExcellentMild (30-50 °C)High (>90%)HighHigh selectivity, mild conditions, reusable catalyst.Longer reaction times, cost of enzyme.
Basic Hydrolysis ModerateMild (0 °C to RT)Moderate (60-80%)ModerateFaster than enzymatic method, common lab reagents.Risk of over-reaction and side products, requires anhydrous conditions.
Acid-Catalyzed Hydrolysis Poor to ModerateHarsh (Reflux)Lower (40-70%)VariableInexpensive reagents.Low selectivity, harsh conditions, potential for multiple byproducts.

Conclusion

For the selective deprotection of the acetoxy group in this compound, enzymatic alcoholysis with Candida antarctica lipase B is the recommended method due to its superior selectivity, high yields, and mild reaction conditions. While chemical methods such as basic and acid-catalyzed hydrolysis are feasible, they present significant challenges in controlling selectivity, often leading to lower yields and the formation of undesirable byproducts that necessitate more rigorous purification. The choice of method should be guided by the specific requirements of the synthesis, including the need for high purity, the scale of the reaction, and the sensitivity of other functional groups present in the molecule.

Application Notes and Protocols for the Hydrolysis of Ethyl 4-acetoxybutanoate to 4-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxybutanoic acid, also known as gamma-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter with applications in medicine as a general anesthetic and for the treatment of cataplexy, narcolepsy, and alcoholism.[1] Its synthesis is of significant interest to researchers in neuroscience and drug development. One common synthetic route involves the hydrolysis of a suitable ester precursor. This document provides detailed protocols for the hydrolysis of ethyl 4-acetoxybutanoate to 4-hydroxybutanoic acid, a key transformation in the synthesis of this important molecule.[2] this compound can be metabolized in the human body to produce GHB, indicating that hydrolysis is a feasible pathway.[2]

The hydrolysis of esters can be achieved under either acidic or basic conditions.[3][4][5][6][7] Acid-catalyzed hydrolysis is a reversible reaction, which can limit the yield of the desired carboxylic acid.[3][4][5][6][7] In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds to completion, making it a more common and efficient method for this type of transformation.[3][4] This document will focus on a detailed protocol for the base-catalyzed hydrolysis of this compound.

Chemical Reaction

The overall chemical transformation is the hydrolysis of the two ester functional groups in this compound to yield 4-hydroxybutanoic acid, ethanol, and acetic acid (as a salt under basic conditions).

Chemical Reaction cluster_reactants Reactants cluster_products Products This compound This compound (C8H14O4) 4-hydroxybutanoic acid Sodium 4-hydroxybutanoate (Intermediate) This compound->4-hydroxybutanoic acid + 2 NaOH, H2O (Reflux) NaOH Sodium Hydroxide (2 NaOH) NaOH->4-hydroxybutanoic acid H2O Water (H2O) H2O->4-hydroxybutanoic acid Ethanol Ethanol Sodium Acetate Sodium Acetate Final Product 4-hydroxybutanoic acid 4-hydroxybutanoic acid->Final Product + H3O+ (Acidification)

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocols

This section details the methodology for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound (C8H14O4, MW: 174.19 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of sodium hydroxide in deionized water to create a solution of the desired concentration (e.g., 2 M).

  • Addition of Ester: To the sodium hydroxide solution, add this compound. A typical molar ratio of NaOH to the ester is at least 2:1 to ensure complete hydrolysis of both ester groups.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate to form the free carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the 4-hydroxybutanoic acid with a suitable organic solvent, such as ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxybutanoic acid.

  • Purification (Optional): The crude product can be further purified by distillation or chromatography if necessary.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup - Dissolve NaOH in H2O - Add this compound reflux 2. Reflux - Heat to reflux with stirring - Monitor reaction progress setup->reflux cool_acidify 3. Cooling & Acidification - Cool to room temperature - Acidify with HCl to pH 2-3 reflux->cool_acidify extract 4. Extraction - Extract with ethyl acetate (3x) cool_acidify->extract dry_evaporate 5. Drying & Solvent Removal - Dry organic layers with MgSO4 - Remove solvent via rotary evaporation extract->dry_evaporate purify 6. Purification (Optional) - Distillation or Chromatography dry_evaporate->purify

Caption: Step-by-step workflow for the hydrolysis of this compound.

Data Presentation

The following table summarizes illustrative quantitative data for the base-catalyzed hydrolysis of this compound. These values are representative of typical ester hydrolysis reactions and should be optimized for specific experimental conditions.

ParameterValueNotes
Reactants
This compound10.0 g (57.4 mmol)Starting material
Sodium Hydroxide5.74 g (143.5 mmol)2.5 equivalents
Water100 mLSolvent
Reaction Conditions
Temperature100 °C (Reflux)
Reaction Time2 - 4 hoursMonitor by TLC/GC
Product
Theoretical Yield6.0 g of 4-hydroxybutanoic acid
Illustrative Results
Yield 85 - 95%
Purity >95% (after purification)Determined by NMR/GC-MS

Signaling Pathway and Logical Relationships

The hydrolysis of an ester in a basic solution follows a well-established nucleophilic acyl substitution mechanism.

Saponification Mechanism ester This compound tetrahedral1 Tetrahedral Intermediate 1 ester->tetrahedral1 Nucleophilic Attack hydroxide Hydroxide Ion (OH-) tetrahedral2 Tetrahedral Intermediate 2 carboxylate1 Carboxylate 1 + Ethanol tetrahedral1->carboxylate1 Collapse of Intermediate carboxylate1->tetrahedral2 Second Hydrolysis product Sodium 4-hydroxybutanoate carboxylate2 Carboxylate 2 (Acetate) tetrahedral2->carboxylate2 acidification Acidification (H3O+) product->acidification final_product 4-hydroxybutanoic acid acidification->final_product

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

This application note provides a comprehensive guide for the laboratory-scale synthesis of 4-hydroxybutanoic acid via the hydrolysis of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

Application Notes and Protocols for the Oxidation of Ethyl 4-hydroxybutanoate to Ethyl 4-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selective oxidation of ethyl 4-hydroxybutanoate to ethyl 4-oxobutanoate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid. This document outlines several reliable methods, including protocols for Pyridinium Chlorochromate (PCC) oxidation and Parikh-Doering oxidation, to achieve high yields of the desired aldehyde.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Ethyl 4-oxobutanoate is a key building block whose synthesis requires a mild and selective oxidation method to avoid the formation of the corresponding carboxylic acid. This document details established protocols that offer high selectivity and yields for this transformation.

Comparative Data of Oxidation Reactions

The following table summarizes typical reaction conditions and outcomes for the oxidation of primary alcohols to aldehydes, providing a comparative overview of common methods applicable to the synthesis of ethyl 4-oxobutanoate.

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 480 - 95
Parikh-Doering Oxidation SO₃·pyridine / DMSODichloromethane (DCM)0 to Room Temperature0.5 - 285 - 95
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1 - 390 - 98
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temperature0.5 - 190 - 98
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant)Dichloromethane (DCM) / Water00.5 - 285 - 95
Ley-Griffith Oxidation TPAP (catalyst), NMO (co-oxidant)Dichloromethane (DCM)Room Temperature1 - 1670 - 95[1]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[2][3] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.[4]

Materials:

  • Ethyl 4-hydroxybutanoate

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite® or silica gel to filter off the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-oxobutanoate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure aldehyde.

Protocol 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO) for the mild oxidation of primary alcohols to aldehydes.[5] This method is known for its operational simplicity and can be performed at non-cryogenic temperatures.[5]

Materials:

  • Ethyl 4-hydroxybutanoate

  • Sulfur trioxide pyridine complex (SO₃·pyridine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve ethyl 4-hydroxybutanoate (1.0 eq) and a suitable amine base such as triethylamine (3.0 eq) or diisopropylethylamine (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfur trioxide pyridine complex (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to an hour, and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by pouring the mixture into a brine solution and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.[6]

Visualizations

Reaction Scheme: Oxidation of Ethyl 4-hydroxybutanoate

PCC_Oxidation_Workflow start Start dissolve Dissolve Ethyl 4-hydroxybutanoate in anhydrous DCM start->dissolve add_pcc Add Pyridinium Chlorochromate (PCC) dissolve->add_pcc react Stir at Room Temperature (2-4 hours) add_pcc->react monitor Monitor by TLC react->monitor workup Work-up monitor->workup Reaction Complete dilute Dilute with Diethyl Ether workup->dilute filter Filter through Celite®/Silica Gel dilute->filter wash_filtrate Wash Filtrate (aq. NaHCO3, brine) filter->wash_filtrate dry Dry over MgSO4 wash_filtrate->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end Selective_Oxidation_Factors main Selective Oxidation of Primary Alcohol to Aldehyde sub_node1 Choice of Oxidant main->sub_node1 sub_node2 Reaction Conditions main->sub_node2 sub_node3 Work-up Procedure main->sub_node3 oxidant_details Mild Reagents (PCC, DMP, Swern, etc.) sub_node1->oxidant_details conditions_details Anhydrous Solvent Controlled Temperature sub_node2->conditions_details workup_details Non-aqueous work-up Prompt isolation sub_node3->workup_details

References

Application Notes and Protocols for the Reduction of Ethyl 4-Acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybutanoate is a diester containing both an ethyl ester and an acetyl ester functional group. Its reduction presents opportunities for the synthesis of various valuable building blocks for drug development and other chemical industries. The selective or complete reduction of these ester functionalities can lead to the formation of 1,4-butanediol, ethyl 4-hydroxybutanoate, or 4-acetoxy-1-butanol. These products have significant biological relevance, particularly 1,4-butanediol, which is a precursor to γ-hydroxybutyric acid (GHB), a neurotransmitter and a drug that acts on the central nervous system.[1][2]

These application notes provide detailed protocols for the chemical reduction of this compound, focusing on methods to achieve complete reduction or selective reduction of one of the two ester groups. The protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Data Presentation

The following tables summarize the expected outcomes and typical yields for the reduction of this compound using different reducing agents and conditions. Please note that yields can vary based on reaction scale, purity of reagents, and precise experimental execution.

Table 1: Complete Reduction of this compound to 1,4-Butanediol

Reducing AgentStoichiometry (reductant:substrate)SolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Lithium Aluminum Hydride (LAH)> 2.5 : 1Anhydrous THF or Et₂O0 to reflux2 - 12 h85 - 95

Table 2: Selective Reduction of this compound

Target ProductReducing AgentStoichiometry (reductant:substrate)SolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Ethyl 4-hydroxybutanoateDiisobutylaluminum hydride (DIBAL-H)1.0 - 1.2 : 1Anhydrous Toluene or CH₂Cl₂-781 - 3 h70 - 85
4-Acetoxy-1-butanolBorane derivatives (e.g., BH₃·THF)~1 : 1Anhydrous THF0 to RT2 - 6 hModerate

Experimental Protocols

Protocol 1: Complete Reduction of this compound to 1,4-Butanediol using Lithium Aluminum Hydride (LAH)

This protocol describes the complete reduction of both the ethyl ester and the acetate groups of this compound to yield 1,4-butanediol.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • LAH Suspension: In the flask, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Alternatively, a saturated aqueous solution of Rochelle's salt can be added until a clear solution is obtained.

  • Extraction: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 1,4-butanediol by distillation under reduced pressure.

Protocol 2: Selective Reduction of the Acetate Group in this compound to Ethyl 4-hydroxybutanoate using Diisobutylaluminum Hydride (DIBAL-H)

This protocol details the selective reduction of the more reactive acetate group to a hydroxyl group, yielding ethyl 4-hydroxybutanoate.[3][4]

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)

  • Anhydrous toluene or dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Substrate Solution: Dissolve this compound (1 equivalent) in anhydrous toluene or CH₂Cl₂ and cool the solution to -78 °C.

  • Addition of DIBAL-H: Add DIBAL-H solution (1.0 - 1.2 equivalents) dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 4-hydroxybutanoate by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Scheme cluster_main Reduction of this compound EAB This compound (C8H14O4) BDO 1,4-Butanediol (C4H10O2) EAB->BDO LiAlH4 (excess) THF, reflux EHB Ethyl 4-hydroxybutanoate (C6H12O3) EAB->EHB DIBAL-H (1.1 eq) Toluene, -78°C ABO 4-Acetoxy-1-butanol (C6H12O3) EAB->ABO BH3.THF THF, 0°C to RT Experimental_Workflow cluster_workflow General Experimental Workflow for Reduction start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup reagents Prepare Reagents (Substrate and reducing agent solutions) setup->reagents reaction Reaction (Controlled temperature and time) reagents->reaction quench Quenching (Careful addition of quenching agent) reaction->quench workup Aqueous Work-up (Extraction and washing) quench->workup purification Purification (Distillation or Chromatography) workup->purification analysis Analysis (NMR, GC-MS, etc.) purification->analysis end End analysis->end Signaling_Pathway cluster_pathway Metabolic Fate and Neurological Action of 1,4-Butanediol BDO 1,4-Butanediol (from reduction) GHBAld γ-Hydroxybutyraldehyde BDO->GHBAld Alcohol Dehydrogenase GHB γ-Hydroxybutyric Acid (GHB) GHBAld->GHB Aldehyde Dehydrogenase GABA_Receptor GABAB Receptor GHB->GABA_Receptor Agonist GHB_Receptor GHB Receptor GHB->GHB_Receptor Agonist Neuron Postsynaptic Neuron GABA_Receptor->Neuron Inhibitory Signal GHB_Receptor->Neuron Excitatory/Modulatory Signal Effect Modulation of Neurotransmission (Sedation, Anesthesia) Neuron->Effect

References

The Promise of Butyrate-Based Polymers: A Focus on Poly(4-Hydroxybutyrate)

Author: BenchChem Technical Support Team. Date: December 2025

While the direct polymerization of Ethyl 4-acetoxybutanoate into novel polymers is not extensively documented in current scientific literature, the closely related and well-studied polymer, poly(4-hydroxybutyrate) (P4HB), offers significant promise for researchers, scientists, and drug development professionals. P4HB is a biodegradable, biocompatible polyester with existing FDA-approved medical applications, making it a highly relevant and valuable area of study.

This document provides detailed application notes and protocols related to P4HB, a polymer derived from the 4-hydroxybutyrate monomer, which is structurally analogous to the repeating unit that would be formed from this compound.

Application Notes: Poly(4-Hydroxybutyrate) in Biomedical Fields

Poly(4-hydroxybutyrate) (P4HB) is a naturally occurring polyester belonging to the polyhydroxyalkanoate (PHA) family. It is primarily produced through microbial fermentation. A key characteristic of P4HB is its biocompatibility and resorbability, degrading in vivo to 4-hydroxybutyrate, a natural human metabolite. This profile makes it an excellent candidate for a variety of medical and pharmaceutical applications.

Key Application Areas:

  • Surgical Sutures and Meshes: P4HB's combination of strength, flexibility, and controlled degradation has led to its use in absorbable surgical sutures and meshes for soft tissue repair.

  • Drug Delivery Systems: The biocompatible and biodegradable nature of P4HB makes it a suitable matrix for the controlled release of therapeutic agents. Its degradation rate can be tailored to achieve specific drug release profiles.

  • Tissue Engineering Scaffolds: P4HB can be processed into porous scaffolds that support cell attachment, proliferation, and differentiation, making it a valuable material for regenerating tissues such as cartilage, bone, and blood vessels.

  • Cardiovascular Applications: Research is ongoing into the use of P4HB for fabricating heart valves, vascular grafts, and other cardiovascular devices due to its hemocompatibility and mechanical properties that can mimic native tissues.

Quantitative Data Summary

The following table summarizes key properties of poly(4-hydroxybutyrate) relevant to its application in novel polymer development.

PropertyValueSignificance in Polymer Development
Mechanical Properties
Tensile Strength20 - 100 MPaDetermines the material's ability to withstand pulling forces, crucial for applications like sutures and scaffolds.
Elongation at Break400 - 1000%Indicates high flexibility and elasticity, desirable for devices that need to conform to tissue movement.
Young's Modulus80 - 400 MPaMeasures stiffness; a lower modulus suggests a more flexible material suitable for soft tissue applications.
Thermal Properties
Melting Temperature (Tm)55 - 65 °CImportant for thermal processing methods like extrusion and molding.
Glass Transition Temp (Tg)-50 to -30 °CBelow body temperature, ensuring the material remains flexible and not brittle in physiological conditions.
Biological Properties
In Vivo Degradation Time6 - 36 monthsThe rate of resorption can be tailored for specific applications, from short-term wound support to long-term tissue regeneration.
BiocompatibilityHighMinimal inflammatory response, essential for any material intended for implantation in the body.

Experimental Protocols

While direct polymerization of this compound is not established, the synthesis of P4HB is well-documented, primarily through microbial fermentation. Chemical synthesis methods exist but often yield lower molecular weight polymers.

Protocol 1: Microbial Synthesis of P4HB (General Overview)

This protocol provides a generalized workflow for the production of P4HB using recombinant E. coli.

Workflow for Microbial P4HB Synthesis

cluster_0 Upstream Processing cluster_1 Downstream Processing Strain_Development Strain Development (Recombinant E. coli) Fermentation Fermentation (Carbon Source: e.g., glucose) Strain_Development->Fermentation Inoculation Cell_Harvest Cell Harvest (Centrifugation) Fermentation->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Homogenization) Cell_Harvest->Cell_Lysis Polymer_Extraction Polymer Extraction (Solvent Extraction) Cell_Lysis->Polymer_Extraction Purification Purification (Precipitation) Polymer_Extraction->Purification Drying Drying Purification->Drying Characterization P4HB Polymer Characterization Drying->Characterization

Caption: Microbial production of P4HB workflow.

Methodology:

  • Strain Preparation: A recombinant strain of E. coli harboring the necessary genes for P4HB synthesis is cultured in a suitable growth medium.

  • Fermentation: The culture is transferred to a bioreactor containing a defined fermentation medium with a carbon source (e.g., glucose) and other essential nutrients. The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • Cell Harvesting: Once the desired cell density and P4HB accumulation are achieved, the bacterial cells are harvested from the fermentation broth by centrifugation.

  • Cell Lysis: The harvested cell pellets are resuspended and subjected to a lysis method (e.g., high-pressure homogenization, enzymatic lysis) to release the intracellular P4HB granules.

  • Polymer Extraction: The P4HB is extracted from the cell lysate using a suitable solvent (e.g., chloroform, dichloromethane).

  • Purification: The polymer solution is filtered to remove cell debris, and the P4HB is precipitated by adding a non-solvent (e.g., methanol, ethanol).

  • Drying: The purified P4HB is collected and dried under vacuum to remove residual solvents.

Protocol 2: Characterization of P4HB

This protocol outlines the key analytical techniques used to characterize the synthesized P4HB.

Logical Flow for P4HB Characterization

cluster_characterization Characterization Techniques P4HB_Sample Purified P4HB GPC Gel Permeation Chromatography (GPC) P4HB_Sample->GPC Molecular Weight & Distribution NMR Nuclear Magnetic Resonance (NMR) P4HB_Sample->NMR Chemical Structure & Purity DSC Differential Scanning Calorimetry (DSC) P4HB_Sample->DSC Thermal Transitions (Tm, Tg) TGA Thermogravimetric Analysis (TGA) P4HB_Sample->TGA Thermal Stability Tensile_Testing Tensile Testing P4HB_Sample->Tensile_Testing Mechanical Properties

Caption: P4HB characterization workflow.

Methodologies:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the P4HB.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl 4-Acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-acetoxybutanoate is a valuable chemical intermediate with applications in the pharmaceutical and flavor industries. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Biocatalytic synthesis, employing enzymes such as lipases, offers a green and highly selective alternative, operating under mild conditions with high efficiency and reduced environmental impact.[1][2][3] This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze a wide range of reactions, including esterification, transesterification, and amination in various media.[4] The application of lipases, particularly from Candida antarctica (CALA and CALB), for the synthesis of various esters has been well-documented.[4] Immobilized lipases, such as Novozym 435 (immobilized CALB), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[5]

Two primary biocatalytic routes for the synthesis of this compound are considered here:

  • Transesterification/Acetylation of Ethyl 4-hydroxybutanoate: This involves the reaction of ethyl 4-hydroxybutanoate with an acyl donor, such as vinyl acetate or ethyl acetate, catalyzed by a lipase.

  • Ring-opening Acylation of γ-Butyrolactone: This pathway involves the reaction of γ-butyrolactone with an ethyl ester, such as ethyl acetate, in the presence of a lipase.

Quantitative Data Summary

The following tables summarize typical quantitative data for lipase-catalyzed ester synthesis, which can be expected to be comparable for the synthesis of this compound under optimized conditions.

Table 1: Influence of Reaction Parameters on a Model Lipase-Catalyzed Esterification

ParameterConditionConversion (%)Reference
Enzyme Candida antarctica Lipase B (CALB)>95[4]
Rhizomucor miehei Lipase~90[4]
Temperature 40°C85[6]
50°C92.6[6]
60°C75[6]
Substrate Molar Ratio (Acid:Alcohol) 1:1>95[4]
1:288
Solvent HeptaneHigh[4]
TolueneModerate
Solvent-freeHigh[2]

Table 2: Performance of Immobilized Candida antarctica Lipase B (Novozym 435) in Ester Synthesis

ParameterValueReference
Optimal Temperature 45-50°C[4][7]
Typical Reaction Time 4-24 hours[4][6]
Conversion Rate (optimized) >95%[4]
Enzyme Reusability Up to 10-20 cycles with minimal activity loss[4][5]
Enantioselectivity (for chiral esters) Often high (E > 100)

Experimental Protocols

This section provides detailed protocols for the biocatalytic synthesis of this compound.

Protocol 1: Lipase-Catalyzed Acetylation of Ethyl 4-hydroxybutanoate

This protocol describes the synthesis of this compound via the acetylation of ethyl 4-hydroxybutanoate using immobilized Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor.

Materials:

  • Ethyl 4-hydroxybutanoate

  • Vinyl acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., heptane, toluene, or solvent-free)

  • Molecular sieves (4 Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add ethyl 4-hydroxybutanoate (e.g., 10 mmol).

    • Add vinyl acetate in a 1:1 to 1.5:1 molar ratio to ethyl 4-hydroxybutanoate.

    • Add an appropriate volume of anhydrous heptane (e.g., 20 mL). For a solvent-free system, omit the solvent.

    • Add activated 4 Å molecular sieves (e.g., 5% w/v) to remove water generated during the reaction.

    • Add the immobilized lipase (e.g., Novozym 435) at a concentration of 10-20% (w/w) of the substrates.

  • Enzymatic Reaction:

    • Seal the flask tightly and place it in a shaking incubator or on a magnetic stirrer.

    • Incubate the reaction mixture at 45-50°C with constant agitation (e.g., 150-200 rpm) for 24-48 hours.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Reaction Work-up and Product Isolation:

    • Once the reaction reaches the desired conversion, stop the reaction by filtering or centrifuging to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Lipase-Catalyzed Ring-Opening Acylation of γ-Butyrolactone

This protocol outlines the synthesis of this compound from γ-butyrolactone and ethyl acetate.

Materials:

  • γ-Butyrolactone

  • Ethyl acetate (acts as both reactant and solvent)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment (GC or HPLC)

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine γ-butyrolactone (e.g., 10 mmol) and a molar excess of ethyl acetate (e.g., 5-8 fold excess).

    • Add immobilized lipase (Novozym 435) at a concentration of 15-25% (w/w) relative to γ-butyrolactone.

  • Enzymatic Reaction:

    • Incubate the mixture at 50°C with vigorous shaking (200 rpm) for 48-72 hours.

    • Periodically monitor the formation of this compound by GC or HPLC.

  • Reaction Work-up and Product Isolation:

    • After the reaction, separate the immobilized enzyme by filtration.

    • Remove the excess ethyl acetate from the reaction mixture by distillation.

    • Purify the product by vacuum distillation.

  • Product Characterization:

    • Characterize the final product using NMR and MS to confirm its structure and purity.

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction pathway.

experimental_workflow Experimental Workflow for Biocatalytic Synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis prep1 Combine Substrates (e.g., Ethyl 4-hydroxybutanoate & Vinyl Acetate) prep2 Add Solvent (optional) & Molecular Sieves prep1->prep2 prep3 Add Immobilized Lipase prep2->prep3 reaction Incubate with Agitation (45-50°C, 24-48h) prep3->reaction monitoring Monitor Conversion (GC/HPLC) reaction->monitoring workup1 Separate Immobilized Enzyme monitoring->workup1 workup2 Remove Solvent workup1->workup2 workup3 Purify Product (Distillation/Chromatography) workup2->workup3 analysis Characterize Product (NMR, MS) workup3->analysis

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

reaction_pathway Lipase-Catalyzed Acetylation Pathway cluster_reactants Reactants cluster_products Products reactant1 Ethyl 4-hydroxybutanoate enzyme Immobilized Lipase (e.g., Novozym 435) reactant1->enzyme reactant2 Vinyl Acetate (Acyl Donor) reactant2->enzyme product1 This compound enzyme->product1 product2 Vinyl Alcohol (tautomerizes to Acetaldehyde) enzyme->product2

Caption: Reaction pathway for the lipase-catalyzed acetylation of ethyl 4-hydroxybutanoate.

References

Application Notes and Protocols for the Quantification of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-acetoxybutanoate is an ester of significant interest in various fields, including flavor and fragrance industries, as well as a potential metabolite or prodrug in pharmaceutical research.[1] Accurate and precise quantification of this compound is crucial for quality control, metabolic studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These methods are widely applicable in research, development, and quality control laboratories.

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
CAS Number 25560-91-2

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound.[2] The use of a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for quantification.

Quantitative Data Summary (GC-FID)

The following table summarizes the typical performance characteristics for the quantification of esters similar to this compound using GC-FID. These values can be used as a benchmark for method validation.

ParameterTypical Performance
Linearity (R²) ≥ 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol (GC-FID)

1. Instrumentation and Materials

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

  • This compound reference standard

  • High-purity solvents (e.g., Ethyl Acetate, Dichloromethane)

  • Internal Standard (e.g., Undecane or Dodecane)

  • Volumetric flasks, pipettes, and vials

2. Chromatographic Conditions

ParameterCondition
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow Mode)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio) or Splitless
Oven Temperature Program - Initial: 60 °C, hold for 2 min- Ramp: 10 °C/min to 240 °C- Final Hold: 240 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

3. Sample and Standard Preparation

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of the internal standard (e.g., Undecane) in ethyl acetate.

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in ethyl acetate to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed amount of the internal standard solution to each calibration standard.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate to achieve a theoretical concentration of this compound within the calibration range. Add the same fixed amount of the internal standard solution as used for the calibration standards.

4. Data Analysis

  • Inject the prepared standards and samples into the GC-FID system.

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow (GC-FID)

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Solvent Sample->Solvent Standard Weigh Reference Standard Standard->Solvent IS Add Internal Standard Solvent->IS Dilute Prepare Calibration Curve IS->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-FID.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile for GC analysis. For this compound, which lacks a strong chromophore, detection at a low UV wavelength is necessary.

Quantitative Data Summary (HPLC-UV)

The following table presents typical performance characteristics for the quantification of esters using HPLC-UV. These values can serve as a reference for method development and validation.

ParameterTypical Performance
Linearity (R²) ≥ 0.998
Range 0.5 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%
Experimental Protocol (HPLC-UV)

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

  • This compound reference standard

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a theoretical concentration of this compound within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Identify the peak corresponding to this compound by its retention time.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Logical Relationship of Method Selection

Method_Selection Analyte This compound (Volatile & Thermally Stable) GC_FID GC-FID (High Sensitivity, Good for Volatiles) Analyte->GC_FID primary choice HPLC_UV HPLC-UV (Versatile, Good for Less Volatile/Thermally Labile) Analyte->HPLC_UV alternative Purity Routine Purity & QC GC_FID->Purity Impurity Impurity Profiling GC_FID->Impurity HPLC_UV->Purity Complex Complex Matrix HPLC_UV->Complex

Caption: Decision logic for selecting an analytical method for this compound.

Both GC-FID and HPLC-UV are suitable and robust methods for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation. GC-FID is generally preferred for its high sensitivity for volatile compounds, making it ideal for purity testing and trace analysis. HPLC-UV offers a versatile alternative, particularly for samples that may not be amenable to GC analysis or when analyzing complex mixtures. Proper method validation according to ICH guidelines is essential to ensure reliable and accurate results for any intended application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-acetoxybutanoate (EAB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: One-Step Synthesis from γ-Butyrolactone (GBL) and Ethyl Acetate

This method involves the reaction of γ-butyrolactone with ethyl acetate in the presence of a sodium alkoxide catalyst.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Suboptimal Molar Ratio of Reactants The molar ratio of ethyl acetate to GBL is crucial. A ratio of less than 1:1 can significantly decrease the yield. Conversely, a ratio greater than 8:1 does not lead to a significant increase in yield.[1] The optimal molar ratio should be determined empirically but typically falls within the 1:1 to 8:1 range.
Incorrect Catalyst Loading The molar ratio of the sodium alkoxide catalyst to GBL should be in the range of 0.01 to 0.10. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions and purification challenges.[1]
Inappropriate Reaction Temperature The reaction is typically carried out at room temperature (5-35°C).[1] Temperatures that are too low may cause the reaction mixture to become a viscous gel, hindering the reaction.[1] High temperatures can lead to the evaporation of ethyl acetate.[1]
Poor Catalyst Dispersion The powdered sodium alkoxide catalyst must be uniformly dispersed in the reaction mixture to form a colloidal solution for the reaction to proceed efficiently.[1] Ensure vigorous stirring throughout the addition of the catalyst and the reaction.
Moisture Contamination Sodium alkoxides are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous. Moisture will consume the catalyst and reduce the yield.

Issue 2: Formation of a Viscous Gel

Potential Cause Troubleshooting Steps
Low Reaction Temperature If the reaction temperature is too low, the mixture of sodium alkoxide and reactants can form a thick, sticky gel, which impedes proper mixing and slows down the reaction.[1] Gently warm the reaction mixture to the recommended temperature range (5-35°C) with constant stirring to dissolve the gel.
Method 2: Two-Step Synthesis via Ethyl 4-hydroxybutanoate

This method involves the acid-catalyzed ring-opening of GBL with ethanol to form ethyl 4-hydroxybutanoate, followed by acetylation.

Step 1: Synthesis of Ethyl 4-hydroxybutanoate

Issue 1: Low Conversion of GBL

Potential Cause Troubleshooting Steps
Equilibrium Limitation The acid-catalyzed reaction between GBL and ethanol is a reversible equilibrium. To drive the reaction towards the product, use a large excess of ethanol, which also serves as the solvent.[2][3][4]
Presence of Water Water can shift the equilibrium back towards the starting materials. Use anhydrous ethanol and a strong acid catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid.[2][3] Alternatively, remove water as it forms using a Dean-Stark apparatus.[5]
Insufficient Catalyst Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[4] The reaction rate is dependent on the hydronium ion activity.[6]
Inadequate Reaction Time or Temperature The reaction is typically performed at reflux to increase the reaction rate.[5] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Step 2: Acetylation of Ethyl 4-hydroxybutanoate

Issue 2: Incomplete Acetylation or Low Yield

Potential Cause Troubleshooting Steps
Insufficient Acetylating Agent Use a slight excess of the acetylating agent, such as acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group).[7]
Ineffective Catalyst For the acetylation of a secondary alcohol like ethyl 4-hydroxybutanoate, a catalyst is often necessary. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for such reactions.[8][9][10] Pyridine can also be used, often as both the catalyst and the solvent.[11]
Presence of Water Any moisture in the reaction will react with the acetic anhydride, reducing its effectiveness. Ensure all reagents and glassware are anhydrous.
Suboptimal Reaction Temperature The reaction is often carried out at room temperature.[7] If the reaction is slow, gentle heating may be required. However, be cautious as side reactions can occur at higher temperatures.
Hydrolysis During Work-up During the work-up, exposure to acidic and aqueous conditions can lead to the hydrolysis of the newly formed ester. It is important to neutralize the reaction mixture and minimize contact time with aqueous acidic solutions.[11]

Issue 3: Purification Challenges

Potential Cause Troubleshooting Steps
Residual Acetic Anhydride and Acetic Acid After the reaction, unreacted acetic anhydride and the acetic acid byproduct need to be removed. Quench the reaction by adding water or methanol.[7] Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.[12][13]
Removal of Pyridine or DMAP If pyridine or DMAP is used, they can be removed by washing the organic layer with a dilute acid solution, such as 1 M HCl or an aqueous copper sulfate solution.[7][11]
Formation of Byproducts Side reactions can lead to impurities that are difficult to separate. Purification by column chromatography on silica gel or vacuum distillation is often necessary to obtain the pure product.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary methods for synthesizing this compound. The first is a one-step process involving the reaction of γ-butyrolactone (GBL) with ethyl acetate using a sodium alkoxide catalyst, such as sodium ethoxide or sodium methoxide.[1][14] The second is a two-step process that begins with the acid-catalyzed ring-opening of GBL with ethanol to produce ethyl 4-hydroxybutanoate, which is then acetylated using an agent like acetic anhydride to yield the final product.

Q2: Which synthesis method is better?

A2: The choice of method depends on factors such as available reagents, equipment, and desired scale. The one-step method is more direct but requires the use of moisture-sensitive and flammable sodium alkoxides.[1] The two-step method involves more conventional reactions (Fischer esterification and acetylation) but has an additional step and may require purification of the intermediate.

Q3: How can I improve the yield of the Fischer esterification of GBL with ethanol?

A3: To improve the yield of this reversible reaction, you can:

  • Use a large excess of ethanol to shift the equilibrium towards the product.[2][3][4]

  • Use a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[3]

  • Remove water as it forms, for example, by using a Dean-Stark apparatus.[5]

  • Ensure all your reagents and glassware are anhydrous.[2]

Q4: What is the role of DMAP in the acetylation step?

A4: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[8][9][10] It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then more readily attacked by the hydroxyl group of ethyl 4-hydroxybutanoate.[10] This significantly increases the rate of the acetylation reaction, especially for secondary alcohols which are less reactive than primary alcohols.[8]

Q5: What are some common side products in the synthesis of this compound?

A5: In the one-step synthesis, side products are minimal if the reaction conditions are well-controlled, with selectivity often exceeding 99%.[1] In the two-step synthesis, potential side products include unreacted starting materials, and in the acetylation step, if conditions are too harsh, elimination products from the secondary alcohol might be formed. During the work-up of the acetylation, hydrolysis of the ester product back to the alcohol can also occur if exposed to acidic aqueous conditions for an extended period.[11]

Q6: How do I purify the final product, this compound?

A6: After the reaction work-up to remove catalysts and unreacted reagents, the crude this compound is typically purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.[12]

Data Presentation

Table 1: Influence of Reactant Molar Ratio and Catalyst on the Yield of this compound in the One-Step Synthesis [1]

Molar Ratio (Ethyl Acetate : GBL)Catalyst (molar ratio to GBL)Temperature (°C)Yield (%)
~6.4 : 1Sodium Methoxide (~0.04)25.051.8
~4.1 : 1Sodium Methoxide (~0.03)25.045.0
~2.0 : 1Sodium Methoxide (~0.01)25.035.2
~1.9 : 1Sodium Ethoxide (~0.02)15.041.5

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound

This protocol is adapted from the procedure described in patent CN1047589C.[1]

Materials:

  • γ-Butyrolactone (GBL)

  • Ethyl acetate

  • Sodium methoxide (powder)

  • 100 ml three-necked flask

  • Reflux condenser

  • Drying tube

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Set up a 100 ml three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube.

  • Maintain the flask at a constant temperature of 25.0°C using a water bath.

  • Add 4.0 g of γ-butyrolactone and 24.6 g of ethyl acetate to the flask and begin stirring.

  • Carefully add 0.10 g of powdered sodium methoxide to the reaction mixture.

  • Continue stirring at 25.0°C. The reaction is considered complete when a uniform colloidal solution is formed.

  • Upon completion, the reaction mixture can be worked up by neutralization and purified by vacuum distillation to isolate the this compound.

Protocol 2: Two-Step Synthesis of this compound

Step A: Synthesis of Ethyl 4-hydroxybutanoate (General procedure for Fischer esterification)[5]

Materials:

  • γ-Butyrolactone (GBL)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine γ-butyrolactone with a large excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the GBL weight).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-hydroxybutanoate.

  • Purify the crude product by vacuum distillation.

Step B: Acetylation of Ethyl 4-hydroxybutanoate (General procedure for DMAP-catalyzed acetylation)[15]

Materials:

  • Ethyl 4-hydroxybutanoate

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (1.5 eq).

  • Add acetic anhydride (1.2 eq).

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_method1 Method 1: One-Step Synthesis cluster_method2 Method 2: Two-Step Synthesis GBL1 γ-Butyrolactone (GBL) EAB1 This compound GBL1->EAB1 EtOAc Ethyl Acetate EtOAc->EAB1 Catalyst1 Sodium Alkoxide Catalyst1->EAB1 GBL2 γ-Butyrolactone (GBL) Intermediate Ethyl 4-hydroxybutanoate GBL2->Intermediate EtOH Ethanol EtOH->Intermediate Catalyst2 Acid Catalyst Catalyst2->Intermediate EAB2 This compound Intermediate->EAB2 Ac2O Acetic Anhydride Ac2O->EAB2 Catalyst3 DMAP/Pyridine Catalyst3->EAB2

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_one_step One-Step Method cluster_two_step Two-Step Method cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acetylation Start Low Yield Observed CheckMethod Which Synthesis Method? Start->CheckMethod CheckRatio1 Check Reactant Ratio (EtOAc:GBL) CheckMethod->CheckRatio1 One-Step CheckStep Which Step? CheckMethod->CheckStep Two-Step CheckCatalyst1 Check Catalyst Loading CheckRatio1->CheckCatalyst1 CheckTemp1 Check Temperature CheckCatalyst1->CheckTemp1 CheckMixing Ensure Proper Mixing CheckTemp1->CheckMixing CheckEquilibrium Address Equilibrium (Excess EtOH, Water Removal) CheckStep->CheckEquilibrium Step 1 CheckReagents Anhydrous Conditions? Sufficient Ac2O? CheckStep->CheckReagents Step 2 CheckCatalyst2 Sufficient Acid Catalyst? CheckEquilibrium->CheckCatalyst2 CheckCatalyst3 Effective Catalyst? (e.g., DMAP) CheckReagents->CheckCatalyst3 CheckWorkup Avoid Hydrolysis during Work-up CheckCatalyst3->CheckWorkup

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Synthesis of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-acetoxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most efficient and contemporary method for synthesizing this compound is the catalytic ring-opening of γ-butyrolactone (GBL) with ethyl acetate using a sodium alkoxide catalyst, such as sodium ethoxide or sodium methoxide.[1][2] This method offers mild reaction conditions, short reaction times, high selectivity, and good yields compared to traditional methods that involve harsher reagents and longer durations.[1]

Q2: What are the primary starting materials and catalyst for this synthesis?

A2: The primary starting materials are γ-butyrolactone and ethyl acetate.[1] Powdered sodium alkoxide, such as sodium methoxide or sodium ethoxide, is used as the catalyst.[1]

Q3: What is the expected yield and selectivity for this reaction?

A3: Under optimized conditions, the yield of this compound can range from approximately 35% to 52%, with a very high selectivity of 99.8% to 99.9%.[1]

Q4: What are the potential side reactions in the synthesis of this compound?

A4: While the primary reaction is highly selective, potential side reactions can occur. The most probable side reaction is the Claisen self-condensation of ethyl acetate in the presence of the sodium ethoxide catalyst, which produces ethyl acetoacetate. Another possibility, though less common, is the acylation at the alpha-position of the γ-butyrolactone.

Q5: How can I minimize the formation of side products?

A5: To minimize side reactions, it is crucial to control the reaction temperature and the molar ratio of the reactants. Using an appropriate molar ratio of ethyl acetate to γ-butyrolactone (between 1:1 and 8:1) and maintaining the reaction temperature in the range of 5-35°C can significantly enhance selectivity.[1] Additionally, ensuring anhydrous conditions is important to prevent hydrolysis of the esters and catalyst.

Q6: What are the common impurities found in the final product?

A6: Common impurities may include unreacted starting materials (γ-butyrolactone and ethyl acetate) and the side product from the Claisen condensation of ethyl acetate (ethyl acetoacetate).

Q7: How can I purify the final product?

A7: Purification can be achieved through distillation under reduced pressure to separate the desired product from lower-boiling starting materials and higher-boiling side products. Liquid-liquid extraction can also be employed to remove water-soluble impurities before distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incorrect molar ratio of reactants.Optimize the molar ratio of ethyl acetate to γ-butyrolactone. A ratio between 1:1 and 8:1 is recommended. A ratio below 1:1 has been shown to decrease the yield.[1]
Inappropriate reaction temperature.Maintain the reaction temperature between 5-35°C. Lower temperatures can lead to the formation of a viscous gel, hindering the reaction, while higher temperatures can cause the evaporation of ethyl acetate.[1]
Insufficient catalyst.Ensure the molar ratio of sodium alkoxide to γ-butyrolactone is between 0.01 and 0.10.[1]
Poor mixing of the catalyst.Ensure vigorous stirring to uniformly disperse the powdered sodium alkoxide in the reaction mixture, forming a colloidal solution.[1]
Presence of Significant Impurities Sub-optimal reaction conditions leading to side reactions.Review and adjust the reaction temperature and reactant ratios as mentioned above to favor the desired product formation.
Incomplete reaction.Allow sufficient reaction time. The reaction is generally complete when a uniform colloidal solution is formed, which can take from a few minutes to several tens of minutes.[1]
Inadequate purification.Employ fractional distillation under reduced pressure for efficient separation of the product from impurities.
Reaction Mixture Becomes a Viscous Gel Reaction temperature is too low.Increase the reaction temperature to within the recommended range of 5-35°C to prevent the formation of a viscous jelly-like substance.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes from various examples in the literature for the synthesis of this compound.

Example γ-Butyrolactone (g) Ethyl Acetate (g) Catalyst Catalyst Amount (g) Temperature (°C) Yield (%) Selectivity (%)
1[1]4.024.6Sodium Methoxide0.1025.051.899.9
2[1]6.125.0Sodium Methoxide0.1525.045.099.8
3[1]8.617.6Sodium Methoxide0.1025.035.299.9
4[1]8.416.4Sodium Ethoxide0.1215.041.599.9

Experimental Protocol

This protocol is based on a representative procedure for the synthesis of this compound.[1]

Materials:

  • γ-Butyrolactone (GBL)

  • Ethyl Acetate

  • Sodium Methoxide (powder)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Drying tube

  • Magnetic stirrer

  • Constant temperature bath

Procedure:

  • Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube.

  • Charge the flask with 4.0 g of γ-butyrolactone and 24.6 g of ethyl acetate.

  • Place the flask in a constant temperature bath and maintain the temperature at 25.0°C.

  • With vigorous stirring, add 0.10 g of powdered sodium methoxide to the reaction mixture.

  • Continue stirring until the powdered catalyst is uniformly dispersed and the solution becomes a uniform colloidal solution, indicating the reaction is nearing completion. This may take from several minutes to over half an hour depending on the scale.

  • Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC) if desired.

  • Upon completion, the reaction mixture can be worked up by neutralizing the catalyst with a dilute acid, followed by extraction and purification by distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_side_reaction Claisen Condensation (Side Reaction) GBL γ-Butyrolactone Product This compound GBL->Product + Ethyl Acetate EtOAc Ethyl Acetate EtOAc->Product Catalyst Sodium Ethoxide (Catalyst) Catalyst->Product Side_Product Ethyl Acetoacetate (Side Product) Catalyst->Side_Product EtOAc2 Ethyl Acetate EtOAc2->Side_Product + Ethyl Acetate

Caption: Main reaction pathway for the synthesis of this compound and a key side reaction.

Troubleshooting_Logic Start Low Yield or High Impurity Issue Check_Temp Is Temperature 5-35°C? Start->Check_Temp Check_Ratio Is EtOAc:GBL Ratio 1:1 to 8:1? Check_Temp->Check_Ratio Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Molar Ratio 0.01-0.10 to GBL? Check_Ratio->Check_Catalyst Yes Adjust_Ratio Adjust Reactant Ratio Check_Ratio->Adjust_Ratio No Check_Mixing Is Mixing Vigorous? Check_Catalyst->Check_Mixing Yes Adjust_Catalyst Adjust Catalyst Amount Check_Catalyst->Adjust_Catalyst No Improve_Mixing Improve Stirring Check_Mixing->Improve_Mixing No End Re-run Experiment Check_Mixing->End Yes Adjust_Temp->End Adjust_Ratio->End Adjust_Catalyst->End Improve_Mixing->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 4-acetoxybutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound synthesized from γ-butyrolactone and ethyl acetate using a sodium ethoxide catalyst.

Issue Potential Cause Recommended Solution
Low Purity After Work-up Incomplete reaction or presence of unreacted starting materials (γ-butyrolactone, ethyl acetate).1. Reaction Monitoring: Monitor the reaction progress using GC-MS or TLC to ensure completion. 2. Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are used as per the experimental protocol. A patent suggests a molar ratio of ethyl acetate to γ-butyrolactone between 1 and 8.[1]
Presence of residual sodium ethoxide catalyst.1. Neutralization: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate or dilute hydrochloric acid solution to neutralize and remove the basic catalyst.
Hydrolysis of the ester during work-up.1. Temperature Control: Perform the aqueous work-up at a low temperature (e.g., using an ice bath) to minimize hydrolysis. 2. Prompt Extraction: Do not allow the crude product to remain in contact with aqueous acidic or basic solutions for extended periods.
Product Contaminated with a High-Boiling Impurity Self-condensation of γ-butyrolactone.1. Reaction Temperature: Maintain the reaction temperature within the recommended range (e.g., 5-35°C) to minimize side reactions.[1] 2. Purification: Use fractional vacuum distillation or flash column chromatography to separate the product from high-boiling impurities.
Cloudy Organic Layer After Extraction Incomplete separation of aqueous and organic phases.1. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions and remove dissolved water. 2. Drying Agent: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate before solvent removal.
Difficulty in Removing Ethyl Acetate Inefficient solvent removal.1. Rotary Evaporation: Use a rotary evaporator under reduced pressure to efficiently remove the bulk of the ethyl acetate. 2. High Vacuum: For trace amounts, a high vacuum pump may be necessary. Gentle heating can also be applied.
Product Decomposes During Distillation Distillation at atmospheric pressure leading to thermal decomposition.1. Vacuum Distillation: Purify this compound by vacuum distillation to lower the boiling point and prevent decomposition. The boiling point is reported as 105-108°C at 6 mmHg.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from γ-butyrolactone and ethyl acetate?

A1: The most common impurities include unreacted starting materials (γ-butyrolactone and ethyl acetate), residual catalyst (sodium ethoxide), and potential by-products from side reactions such as the self-condensation of γ-butyrolactone.

Q2: What is the best method to purify crude this compound?

A2: A combination of an aqueous work-up followed by fractional vacuum distillation is a highly effective method for purifying this compound. For challenging separations or to remove non-volatile impurities, flash column chromatography can be employed.

Q3: What are the recommended safety precautions when working with sodium ethoxide?

A3: Sodium ethoxide is a strong base and is highly reactive with water and moisture.[2][3][4][5] It is crucial to handle it in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen/argon).[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][5] Ensure a safety shower and eyewash station are readily accessible.[3][5]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[6][7][8] The data obtained can be compared with reference spectra for the pure compound.

Q5: What are the storage conditions for purified this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and bases.

Experimental Protocols

Aqueous Work-up of Crude this compound
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to a beaker of ice-cold water with stirring.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acidic components).

    • Water.

    • Saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped for vacuum distillation.

  • Ensure all glassware is dry and the system is airtight.

  • Place the crude, concentrated this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly reduce the pressure to the desired level (e.g., 6 mmHg).

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point (105-108°C at 6 mmHg).

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Property Value
Molecular Formula C₈H₁₄O₄[6]
Molecular Weight 174.19 g/mol [6]
Boiling Point 105-108 °C @ 6 mmHg
CAS Number 25560-91-2[6][9]
¹H NMR (CDCl₃, 300 MHz) Chemical Shifts (δ) ¹³C NMR (CDCl₃, 75 MHz) Chemical Shifts (δ)
~4.12 (q, 2H)~173.9
~4.07 (t, 2H)~170.9
~2.35 (t, 2H)~63.8
~2.04 (s, 3H)~60.4
~1.98 (quint, 2H)~30.6
~1.25 (t, 3H)~24.9
~20.9
~14.2

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up γ-Butyrolactone γ-Butyrolactone Reaction Reaction γ-Butyrolactone->Reaction Reaction->Crude Product Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Vacuum Distillation Vacuum Distillation Aqueous Work-up->Vacuum Distillation Flash Chromatography Flash Chromatography Aqueous Work-up->Flash Chromatography Pure Product Pure Product Vacuum Distillation->Pure Product Flash Chromatography->Pure Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of Ethyl 4-acetoxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the hydrolysis of this compound?

A1: The three primary methods for hydrolyzing this compound are base-catalyzed hydrolysis (saponification), acid-catalyzed hydrolysis, and enzymatic hydrolysis.

Q2: Which hydrolysis method is generally recommended?

A2: Base-catalyzed hydrolysis (saponification) is often the preferred method for laboratory-scale synthesis. It is an irreversible reaction, which typically leads to higher yields and simpler product isolation compared to the reversible acid-catalyzed hydrolysis.[1]

Q3: What is the main product of the hydrolysis of this compound?

A3: The desired product is 4-hydroxybutanoic acid (also known as gamma-hydroxybutyric acid or GHB), along with ethanol and acetic acid (or their corresponding salts).

Q4: What is the most common side reaction to be aware of during this hydrolysis?

A4: The most significant side reaction is the intramolecular cyclization of the product, 4-hydroxybutanoic acid, to form gamma-butyrolactone (GBL). This is particularly prevalent under acidic conditions and/or at elevated temperatures.

Q5: How can I monitor the progress of the hydrolysis reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (this compound) and the appearance of the product (4-hydroxybutanoic acid).

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction
Potential Cause Troubleshooting Step Explanation
Insufficient Catalyst Increase the molar equivalents of the acid or base catalyst. For enzymatic hydrolysis, increase the enzyme loading.Catalysts accelerate the rate of reaction. Insufficient amounts will lead to slow or incomplete conversion.
Low Reaction Temperature Increase the reaction temperature. For saponification, heating to reflux is common. For enzymatic reactions, operate at the enzyme's optimal temperature.Higher temperatures generally increase reaction rates. However, be cautious of potential side reactions at elevated temperatures.
Poor Solubility For base-catalyzed hydrolysis, use a co-solvent such as methanol or ethanol to improve the solubility of the ester.Ensuring all reactants are in the same phase will increase the reaction rate.
Enzyme Deactivation (Enzymatic Hydrolysis) Ensure the pH and temperature are within the optimal range for the specific lipase used. Avoid harsh organic solvents that can denature the enzyme.Lipases are sensitive to their environment. Deviations from optimal conditions can lead to a loss of activity.
Issue 2: Low Yield of 4-hydroxybutanoic acid

| Potential Cause | Troubleshooting Step | Explanation | | :--- | :--- | | Formation of gamma-butyrolactone (GBL) | During workup of acid-catalyzed hydrolysis, neutralize the acid at low temperatures. For both methods, avoid excessive heating after the reaction is complete. | 4-hydroxybutanoic acid is prone to cyclization to GBL under acidic conditions or when heated. | | Reversible Reaction (Acid-Catalyzed Hydrolysis) | Use a large excess of water to drive the equilibrium towards the products. | According to Le Chatelier's principle, increasing the concentration of a reactant (water) will shift the equilibrium to favor the formation of products.[1] | | Product Loss During Workup | 4-hydroxybutanoic acid is highly soluble in water. Use continuous liquid-liquid extraction or multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery. | The polarity of 4-hydroxybutanoic acid can make its extraction from aqueous solutions challenging. |

Data Presentation: Comparison of Hydrolysis Methods

The following data is based on typical results for the hydrolysis of ethyl esters and should be considered as a starting point for optimization.

Parameter Base-Catalyzed Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis Enzymatic Hydrolysis (Lipase)
Catalyst NaOH, KOHHCl, H₂SO₄Lipase (e.g., from Candida antarctica)
Stoichiometry Base is a reactant (≥ 2 equivalents)Acid is a catalyst (catalytic amount)Enzyme is a catalyst
Reaction Type IrreversibleReversibleReversible (can be driven to completion)
Temperature Room Temperature to RefluxRefluxTypically 30-50°C
Reaction Time Generally faster (1-4 hours)Generally slower (several hours to days)Variable (hours to days)
Typical Yield High (>90%)Moderate to High (can be driven to completion with excess water)Variable, can be high
Key Advantage Irreversible, high yieldingUses a catalytic amount of acidMild reaction conditions, high selectivity
Key Disadvantage Consumes stoichiometric baseReversible, potential for GBL formationEnzymes can be expensive and sensitive

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.2 equivalents) to the flask.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 1-4 hours. Monitor the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure.

    • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3-4 with cold dilute hydrochloric acid (HCl).

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-hydroxybutanoic acid.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) with a large excess of dilute aqueous hydrochloric acid (e.g., 1-3 M HCl).

  • Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a base such as sodium bicarbonate (NaHCO₃) at low temperature.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizations

Hydrolysis_Workflow General Workflow for Hydrolysis of this compound cluster_reaction Reaction cluster_workup Workup cluster_product Product Start This compound Hydrolysis Hydrolysis (Base, Acid, or Enzyme) Start->Hydrolysis Quench Quench/Neutralize Hydrolysis->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 4-hydroxybutanoic acid Evaporation->Product

Caption: General experimental workflow for the hydrolysis of this compound.

Troubleshooting_Tree Troubleshooting Low Yield LowYield Low Yield of 4-hydroxybutanoic acid IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReaction Side Reaction? LowYield->SideReaction WorkupLoss Loss During Workup? LowYield->WorkupLoss IncompleteReaction->SideReaction No IncreaseCatalyst Increase Catalyst/Temp IncompleteReaction->IncreaseCatalyst Yes SideReaction->WorkupLoss No CheckGBL Check for GBL formation (Acidic/High Temp) SideReaction->CheckGBL Yes OptimizeExtraction Optimize Extraction (e.g., continuous) WorkupLoss->OptimizeExtraction Yes

Caption: Decision tree for troubleshooting low yields in the hydrolysis reaction.

References

Preventing side product formation during the oxidation of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Starting Material: This guide addresses the selective oxidation of Ethyl 4-hydroxybutanoate to Ethyl 4-oxobutanoate . The compound "Ethyl 4-acetoxybutanoate" contains an acetate protecting group on the hydroxyl function. Direct oxidation of the ester group is not feasible under the conditions described. If your starting material is indeed this compound, a deprotection step to reveal the primary alcohol is necessary before proceeding with the oxidation.

Troubleshooting Guides

This section provides solutions to common issues encountered during the oxidation of Ethyl 4-hydroxybutanoate.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., DMP, PCC) may have degraded due to improper storage or handling. 2. Insufficient Reagent: The molar ratio of the oxidizing agent to the alcohol may be too low. 3. Low Reaction Temperature (Swern Oxidation): The reaction may be too cold for the oxidation to proceed at a reasonable rate.1. Use a fresh batch of the oxidizing agent or test its activity on a simple alcohol. 2. Increase the molar equivalents of the oxidizing agent (typically 1.1-1.5 equivalents). 3. For Swern oxidation, after the addition of the alcohol at -78 °C, allow the reaction to warm slightly, for example to -60 °C, and monitor the progress by TLC.
Formation of Carboxylic Acid Side Product 1. Over-oxidation: The aldehyde product is being further oxidized to the corresponding carboxylic acid. This is a common issue with stronger oxidizing agents or in the presence of water. 2. Reaction Time Too Long: Allowing the reaction to proceed for an extended period after the starting material is consumed can lead to over-oxidation.1. Use a milder, more selective oxidizing agent such as Dess-Martin Periodinane (DMP) or perform the reaction under strictly anhydrous conditions, especially when using PCC.[1][2] 2. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Presence of Unidentified Byproducts 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of the ester or aldehyde. 2. Side Reactions with Solvent: The solvent may be participating in side reactions. 3. Formation of Thioacetal (Swern Oxidation): If the reaction temperature is not kept low, mixed thioacetals can form.[3][4]1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Ensure the workup is not overly acidic or basic. 2. Use a dry, inert solvent such as dichloromethane. 3. Maintain a low reaction temperature (typically -78 °C) throughout the Swern oxidation procedure.[4]
Difficult Product Isolation 1. Emulsion during Workup: The presence of byproducts can lead to the formation of an emulsion during aqueous extraction. 2. Co-elution of Product and Byproducts: The product and byproducts may have similar polarities, making chromatographic separation challenging.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtering the organic layer through a pad of celite can also help. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. For DMP oxidation, a specific workup involving washing with sodium thiosulfate can help remove iodine byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when oxidizing Ethyl 4-hydroxybutanoate to the aldehyde?

The most common side product is the over-oxidation of the desired aldehyde (Ethyl 4-oxobutanoate) to the corresponding carboxylic acid (4-ethoxy-4-oxobutanoic acid). This occurs when the reaction conditions are too harsh or when water is present.[1][2]

Q2: Which oxidation method is best to minimize over-oxidation?

Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are generally considered very mild and selective methods for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[3][6][7] PCC is also effective but requires strictly anhydrous conditions to prevent the formation of the carboxylic acid.[1][2]

Q3: Can the ethyl ester group be affected during the oxidation?

The mild oxidation methods discussed (DMP, Swern, PCC) are generally chemoselective and will not affect the ethyl ester group under the recommended reaction conditions.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (Ethyl 4-hydroxybutanoate) and the product (Ethyl 4-oxobutanoate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q5: Are there any safety precautions I should be aware of?

Yes. Chromium-based reagents like PCC are toxic and should be handled with care in a fume hood.[8] The Swern oxidation generates dimethyl sulfide, which has a very unpleasant odor, and toxic carbon monoxide gas, so it must be performed in a well-ventilated fume hood.[7] Dess-Martin periodinane is potentially explosive and should be handled with caution.[9]

Comparative Data of Oxidation Methods

The following table summarizes typical reaction conditions and expected outcomes for the oxidation of primary alcohols to aldehydes, which can be applied to Ethyl 4-hydroxybutanoate. Please note that exact yields may vary depending on the specific reaction conditions and scale.

Oxidation Method Typical Reagent & Conditions Typical Yield of Aldehyde Key Side Products to Monitor Advantages Disadvantages
Dess-Martin Periodinane (DMP) Oxidation DMP (1.1-1.5 eq.), CH₂Cl₂, Room Temp, 1-4 h[6]High (>90%)Acetic acid, iodine byproductsMild conditions, high yields, short reaction times, easy workup.[6]Reagent is expensive and potentially explosive.[9]
Swern Oxidation 1. (COCl)₂ (1.1-1.5 eq.), DMSO (2-3 eq.), CH₂Cl₂, -78 °C 2. Alcohol (1 eq.) 3. Et₃N (3-5 eq.)[3][7]High (>90%)Dimethyl sulfide, CO, CO₂, thioacetals (if temperature rises).[7]Very mild, high yields, avoids heavy metals.[3]Requires low temperatures, produces foul-smelling and toxic byproducts.[7]
Pyridinium Chlorochromate (PCC) Oxidation PCC (1.5 eq.), CH₂Cl₂, anhydrous, Room Temp, 1-2 h[1][10]Good (80-95%)Carboxylic acid (if water is present), chromium salts.[1]Readily available and inexpensive reagent.[10]Toxic chromium reagent, requires strictly anhydrous conditions to be selective.[1][8]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation of Ethyl 4-hydroxybutanoate

Reaction: Ethyl 4-hydroxybutanoate → Ethyl 4-oxobutanoate

Materials:

  • Ethyl 4-hydroxybutanoate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 4-hydroxybutanoate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature and the progress is monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl 4-oxobutanoate.

  • The crude product can be purified by flash column chromatography on silica gel.

Swern Oxidation of Ethyl 4-hydroxybutanoate

Reaction: Ethyl 4-hydroxybutanoate → Ethyl 4-oxobutanoate

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ethyl 4-hydroxybutanoate

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.

  • A solution of anhydrous DMSO (2.4 eq.) in anhydrous CH₂Cl₂ is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of Ethyl 4-hydroxybutanoate (1.0 eq.) in anhydrous CH₂Cl₂ is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Desired Product cluster_side_product Potential Side Product start Ethyl 4-hydroxybutanoate dmp DMP Oxidation (DCM, rt) start->dmp swern Swern Oxidation (DCM, -78°C) start->swern pcc PCC Oxidation (DCM, rt, anhydrous) start->pcc product Ethyl 4-oxobutanoate dmp->product swern->product pcc->product side_product Over-oxidation to Carboxylic Acid pcc->side_product

Caption: Workflow for the selective oxidation of Ethyl 4-hydroxybutanoate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue Observed (e.g., Low Yield, Side Products) cause1 Reagent Quality/ Stoichiometry issue->cause1 Check cause2 Reaction Conditions (Temp, Time, Water) issue->cause2 Analyze cause3 Workup Procedure issue->cause3 Review solution1 Use Fresh Reagents/ Adjust Stoichiometry cause1->solution1 Implement solution2 Optimize Conditions & Monitor by TLC cause2->solution2 Implement solution3 Modify Workup (e.g., add brine, use specific quench) cause3->solution3 Implement

Caption: Troubleshooting logic for oxidation side product formation.

References

Technical Support Center: Selective Reduction of Ethyl 4-Acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the selective reduction of ethyl 4-acetoxybutanoate to 4-acetoxybutanal. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the selective reduction of this compound, focusing on the widely used Diisobutylaluminium hydride (DIBAL-H) reduction.

Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material 1. Inactive DIBAL-H reagent: DIBAL-H is sensitive to air and moisture and can degrade over time.1. Use a fresh bottle of DIBAL-H or titrate the solution to determine its exact molarity before use.
2. Insufficient equivalents of DIBAL-H: Inaccurate measurement or use of a degraded solution leads to a substoichiometric amount of the reducing agent.2. Ensure 1.0-1.2 equivalents of active DIBAL-H are used. Recalculate the required volume based on the titrated molarity.
3. Reaction temperature too low: While crucial for selectivity, extremely low temperatures can significantly slow down the reaction rate.3. Maintain the reaction at a consistent -78 °C. Ensure the thermometer is correctly placed to measure the internal reaction temperature.
Over-reduction to 4-acetoxybutanol 1. Reaction temperature too high: The tetrahedral intermediate is unstable at higher temperatures, leading to the formation of the aldehyde which is then further reduced.1. Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath throughout the DIBAL-H addition and reaction time.
2. Excess DIBAL-H: Using more than 1.2 equivalents of the reducing agent will result in the reduction of the desired aldehyde product.2. Use a precise amount of DIBAL-H (1.0-1.2 equivalents).
3. Slow quenching or warming during work-up: Residual DIBAL-H can cause over-reduction if the reaction is allowed to warm before the reducing agent is fully quenched.3. Quench the reaction at -78 °C by the slow addition of methanol. Only after the excess DIBAL-H is consumed should the reaction be allowed to warm to room temperature for the aqueous work-up.
Formation of 1,4-butanediol (reduction of both ester groups) 1. High excess of DIBAL-H: A significant excess of the reducing agent can lead to the non-selective reduction of both the ethyl ester and the acetate group.1. Strictly control the stoichiometry of DIBAL-H to 1.0-1.2 equivalents.
2. Elevated reaction temperature: Higher temperatures can increase the reactivity of DIBAL-H, leading to less chemoselectivity.2. Maintain the reaction temperature at -78 °C.
3. Prolonged reaction time: Leaving the reaction for an extended period, even at low temperatures, may lead to the slow reduction of the acetate group.3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficult work-up (emulsion formation) 1. Formation of aluminum salts: The aluminum byproducts can form gelatinous precipitates, making phase separation difficult.1. After quenching with methanol, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers are clear. This chelates the aluminum salts and breaks up emulsions.
2. Incorrect quenching procedure: Improper quenching can lead to the formation of fine, difficult-to-filter aluminum salts.2. Follow a two-stage quenching process: first with methanol at -78 °C, then with Rochelle's salt solution at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best reagent for the selective reduction of this compound to 4-acetoxybutanal?

A1: Diisobutylaluminium hydride (DIBAL-H) is the most commonly used and effective reagent for this transformation.[1][2] When used at low temperatures (typically -78 °C) and with controlled stoichiometry (1.0-1.2 equivalents), it can selectively reduce the ethyl ester to the aldehyde while leaving the acetate group intact.[3]

Q2: Why is the reaction temperature so critical for this reduction?

A2: The selectivity of the DIBAL-H reduction of an ester to an aldehyde is highly dependent on the stability of the tetrahedral intermediate formed after the initial hydride attack.[4] At -78 °C, this intermediate is stable.[4] If the temperature rises, this intermediate collapses to the aldehyde, which is more reactive than the starting ester and is immediately reduced further to the alcohol by any remaining DIBAL-H.[5]

Q3: My DIBAL-H solution is old. Can I still use it?

A3: It is not recommended to use old DIBAL-H solutions without first determining their active concentration. DIBAL-H is sensitive to air and moisture, and its molarity can decrease over time. For reliable and reproducible results, it is best to use a fresh solution or to titrate the older solution to accurately determine the amount needed for your reaction.

Q4: I am observing the formation of 1,4-butanediol. What is causing the reduction of the acetate group?

A4: The reduction of the acetate group indicates a lack of chemoselectivity. This is typically caused by using a large excess of DIBAL-H, allowing the reaction temperature to rise above -78 °C, or a prolonged reaction time. To avoid this, use a precise stoichiometry of DIBAL-H (1.0-1.2 equivalents), maintain a strict low temperature, and monitor the reaction closely to quench it once the starting ester is consumed.

Q5: Are there any alternative reducing agents for this selective reduction?

A5: While DIBAL-H is the most common choice, other bulky hydride reagents could potentially be used, although they may require more optimization. For substrates with two ester groups of differing reactivity, a highly chemoselective reagent is necessary. In some cases, a protecting group strategy might be employed where one ester is selectively protected, the other is reduced, and then the protecting group is removed.[6]

Data Presentation

The following table summarizes the expected outcomes for the reduction of this compound under different conditions. Please note that specific yields can vary based on experimental setup and scale.

Reducing AgentEquivalentsTemperature (°C)Expected Major ProductExpected Yield RangeSelectivity
DIBAL-H1.0 - 1.2-784-Acetoxybutanal70-90%High for ethyl ester reduction
DIBAL-H> 1.5-784-AcetoxybutanolVariableLow, over-reduction likely
DIBAL-H1.0 - 1.20 to RT4-AcetoxybutanolVariableLow, over-reduction likely
LiAlH₄1.00 to RT1,4-ButanediolHighLow, reduces both esters
NaBH₄1.0 - 2.0RTNo reaction0%Unreactive towards esters

Experimental Protocols

Detailed Methodology for the Selective Reduction of this compound with DIBAL-H

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice and acetone

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen.

  • Dissolution of Substrate: this compound (1.0 eq) is dissolved in anhydrous DCM or toluene (to make a ~0.2 M solution) and transferred to the reaction flask via cannula.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: DIBAL-H (1.1 eq of a 1.0 M solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and then water before spotting.

  • Quenching: Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol (2 eq) to consume any excess DIBAL-H.

  • Work-up: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously for 1-2 hours until two clear layers are observed.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude 4-acetoxybutanal.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow Experimental Workflow for Selective Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start setup Assemble and purge reaction flask with N2 start->setup dissolve Dissolve this compound in anhydrous solvent setup->dissolve cool Cool reaction mixture to -78 °C dissolve->cool add_dibal Add DIBAL-H (1.1 eq) dropwise at -78 °C cool->add_dibal react Stir at -78 °C for 1-2 h add_dibal->react monitor Monitor reaction by TLC react->monitor monitor->react If reaction is incomplete quench Quench with MeOH at -78 °C monitor->quench If starting material is consumed warm Warm to room temperature quench->warm add_rochelle Add Rochelle's salt solution warm->add_rochelle extract Extract with organic solvent add_rochelle->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the selective reduction of this compound.

troubleshooting_logic Troubleshooting Logic for Over-reduction start Over-reduction to 4-acetoxybutanol observed? check_temp Was temperature maintained at -78 °C? start->check_temp Yes success Selective reduction achieved start->success No check_equiv Were 1.0-1.2 eq of DIBAL-H used? check_temp->check_equiv Yes sol_temp Action: Improve temperature control check_temp->sol_temp No check_quench Was the reaction quenched at -78 °C? check_equiv->check_quench Yes sol_equiv Action: Titrate DIBAL-H and use precise stoichiometry check_equiv->sol_equiv No sol_quench Action: Ensure quenching is done at low temperature before warming check_quench->sol_quench No check_quench->success Yes

Caption: Troubleshooting logic for over-reduction to 4-acetoxybutanol.

References

Stability issues of Ethyl 4-acetoxybutanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-acetoxybutanoate during storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture. It is also advisable to protect the compound from light. Storage in a refrigerator (2-8 °C) is a common practice.

Q2: What are the primary degradation pathways for this compound?

A2: The most significant degradation pathway for this compound is hydrolysis. As an ester, it is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This hydrolysis results in the formation of 4-hydroxybutyric acid (GHB) and ethanol, or acetic acid and ethyl 4-hydroxybutanoate.

Q3: What are the visible signs of degradation?

A3: While visual inspection may not always reveal degradation, a change in the physical appearance of the compound, such as color change or the formation of precipitates, could indicate instability. A noticeable change in odor, potentially a vinegary smell due to the formation of acetic acid, can also be an indicator of hydrolysis.

Q4: How can I analytically confirm the degradation of my this compound sample?

A4: Degradation can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and identify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm instability.

Q5: What are the main degradation products I should look for?

A5: The primary degradation products resulting from hydrolysis are:

  • 4-hydroxybutyric acid (GHB)

  • Ethanol

  • Acetic acid

  • Ethyl 4-hydroxybutanoate

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues with this compound.

Problem: I suspect my sample of this compound has degraded.

Potential Cause Troubleshooting Steps Expected Outcome
Improper Storage (Exposure to Moisture) 1. Review your storage conditions. Was the container tightly sealed? Was it stored in a dry environment? 2. Perform a Karl Fischer titration to determine the water content of your sample. 3. Analyze the sample by GC-MS or HPLC to look for hydrolysis products.An elevated water content and the presence of hydrolysis products would confirm degradation due to moisture.
Contamination with Acids or Bases 1. Check the pH of your sample if it is in a solution. 2. Review the handling procedures to identify any potential sources of acidic or basic contamination. 3. Analyze the sample by GC-MS or HPLC to identify degradation products consistent with acid or base-catalyzed hydrolysis.[1][2][3]A pH outside the neutral range and the presence of hydrolysis products would suggest contamination.
Elevated Storage Temperature 1. Verify the temperature records of the storage location. 2. Analyze a sample that has been stored at the elevated temperature and compare it to a reference standard stored under ideal conditions.Increased levels of degradation products in the sample stored at a higher temperature would indicate thermal degradation.
Extended Storage Duration 1. Check the manufacturing or expiry date of the compound. 2. Analyze the aged sample against a freshly opened or newly purchased sample.A comparison of analytical data will show a higher percentage of degradation products in the older sample.

Data Presentation

The following table provides a hypothetical summary of stability data for this compound under different storage conditions over a 12-month period. This data is for illustrative purposes to demonstrate how stability data might be presented.

Storage Condition Time Point (Months) Assay (%) of this compound Total Impurities (%) Major Degradation Product (%)
2-8 °C 099.80.2Not Detected
399.70.30.1
699.60.40.2
1299.50.50.3
25 °C / 60% RH 099.80.2Not Detected
399.20.80.5
698.51.51.1
1297.03.02.5
40 °C / 75% RH 099.80.2Not Detected
397.52.52.0
695.14.94.2
1290.39.78.5

Experimental Protocols

Protocol 1: Stability Indicating GC-MS Method for this compound

This protocol describes a general procedure for the analysis of this compound and its potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Materials:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • 4-Hydroxybutyric acid sodium salt (for identification of degradation product)

  • Acetic acid (for identification of degradation product)

  • Ethyl 4-hydroxybutanoate (for identification of degradation product)

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1)

  • MSD Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

4. Sample Preparation:

  • Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a similar concentration in ethyl acetate.

  • Degradation Product Identification Solutions: Prepare individual solutions of potential degradation products in ethyl acetate or methanol to determine their retention times and mass spectra.

5. Analysis Procedure:

  • Inject the reference standard solution to determine the retention time and mass spectrum of this compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of new peaks not present in the reference standard.

  • Compare the retention times and mass spectra of any new peaks with those of the potential degradation product standards to confirm their identity.

  • Quantify the amount of degradation products by comparing their peak areas to that of the main compound, assuming a similar response factor, or by using a calibrated method.

Visualizations

Degradation_Pathway cluster_products Hydrolysis Products EAB This compound GHB 4-Hydroxybutyric acid (GHB) EAB->GHB Pathway 1 EtOH Ethanol EAB->EtOH Pathway 1 AcOH Acetic acid EAB->AcOH Pathway 2 E4HB Ethyl 4-hydroxybutanoate EAB->E4HB Pathway 2 H2O Water (H2O) Catalyst Acid or Base (Catalyst) Troubleshooting_Workflow start Suspected Degradation of This compound check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage analytical_testing Perform Analytical Testing (GC-MS, HPLC) check_storage->analytical_testing Conditions OK corrective_action Implement Corrective Actions: - Optimize storage - Quarantine batch check_storage->corrective_action Conditions Not OK identify_impurities Identify and Quantify Degradation Products analytical_testing->identify_impurities compare_spec Compare Results to Specification identify_impurities->compare_spec pass Sample is Stable compare_spec->pass Within Specification fail Sample is Degraded compare_spec->fail Out of Specification fail->corrective_action

References

Technical Support Center: Scaling Up Ethyl 4-acetoxybutanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-acetoxybutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient catalyst, non-optimal temperature, or incorrect reactant molar ratio.- Ensure the sodium alkoxide catalyst is freshly prepared and used in the correct molar ratio (0.01-0.10 relative to γ-butyrolactone). - Maintain the reaction temperature within the optimal range of 5-35°C.[1] - Adjust the molar ratio of ethyl acetate to γ-butyrolactone to be between 1 and 8.[1]
Poor Selectivity / Side Product Formation Reaction temperature is too high, leading to unwanted side reactions. The primary reactant, γ-butyrolactone, can react with various reagents.[2]- Carefully control the reaction temperature to stay within the recommended 5-35°C range.[1] - Use high-purity starting materials (>99% for γ-butyrolactone) to minimize potential side reactions.[1]
Difficult Purification Presence of unreacted starting materials, catalyst residues, or side products.- After the reaction, neutralize the catalyst with a suitable acid. - Employ fractional distillation under reduced pressure to separate the product from unreacted ethyl acetate and γ-butyrolactone. - Wash the crude product with water or brine to remove any remaining salts.
Catalyst Inactivity or Poor Dispersion The powdered sodium alkoxide catalyst is not evenly dispersed in the reaction mixture, leading to localized reactions and reduced efficiency.- Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform colloidal solution.[1] - Add the powdered catalyst gradually to the reaction mixture to prevent clumping.
Inconsistent Results at Larger Scale Challenges in maintaining uniform temperature and mixing in larger reaction vessels.- Implement a robust temperature control system for the reactor. - Utilize baffles and optimized impeller design to ensure effective mixing at a larger scale.

Frequently Asked Questions (FAQs)

What is the recommended catalyst for the synthesis of this compound?

Powdered sodium alkoxides, such as sodium methoxide or sodium ethoxide, are effective catalysts for this reaction.[1]

What is the optimal molar ratio of reactants?

The molar ratio of ethyl acetate to γ-butyrolactone should be in the range of 1 to 8.[1] Ratios below 1:1 will decrease the yield, while ratios above 8:1 do not significantly increase the yield.[1]

What is the ideal reaction temperature?

The reaction should be carried out at a constant temperature between 5-35°C.[1] Temperatures that are too low can lead to a viscous gel-like mixture, hindering the reaction, while higher temperatures can cause the ethyl acetate to evaporate.[1]

How can I monitor the progress of the reaction?

The reaction is considered largely complete when the reaction solution forms a uniform colloidal solution.[1] For more precise monitoring, techniques like gas chromatography (GC) can be used to analyze aliquots of the reaction mixture over time.

What are the main safety concerns when producing this compound?

The reactants and product are flammable.[2] It is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions and ensure safety.

Data Presentation

The following table summarizes the quantitative data from various experimental runs for the synthesis of this compound.

Experiment γ-Butyrolactone (g) Ethyl Acetate (g) Catalyst Catalyst Amount (g) Temperature (°C) Yield (%) Selectivity (%)
14.024.6Sodium Methoxide0.1025.051.899.9
26.125.0Sodium Methoxide0.1525.045.099.8
38.617.6Sodium Methoxide0.1025.035.299.9
48.416.4Sodium Ethoxide0.1215.041.599.9

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the catalytic synthesis method using sodium alkoxide.

Materials:

  • γ-Butyrolactone (>99% purity)[1]

  • Ethyl acetate

  • Powdered sodium methoxide or sodium ethoxide[1]

  • Three-necked round-bottom flask

  • Reflux condenser

  • Drying tube

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Set up a 100ml three-necked flask equipped with a reflux condenser, a drying tube, and a magnetic stirrer.

  • Use a constant temperature bath to maintain the desired reaction temperature.

  • Add the specified amounts of γ-butyrolactone and ethyl acetate to the flask.

  • Begin stirring the mixture.

  • Carefully add the powdered sodium alkoxide catalyst to the reaction mixture.

  • Continue stirring vigorously to ensure the catalyst is evenly dispersed and a uniform colloidal solution is formed.[1]

  • The reaction is typically complete within a few minutes to tens of minutes, depending on the scale.[1]

  • Upon completion, the reaction mixture can be worked up by neutralizing the catalyst and purifying the product via distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Assemble Reaction Apparatus: - Three-necked flask - Reflux condenser - Drying tube - Magnetic stirrer start->setup temp Set Constant Temperature Bath setup->temp reactants Charge Flask with: - γ-Butyrolactone - Ethyl Acetate temp->reactants stir Start Stirring reactants->stir catalyst Add Sodium Alkoxide Catalyst stir->catalyst monitor Monitor for Formation of Uniform Colloidal Solution catalyst->monitor complete Reaction Complete monitor->complete neutralize Neutralize Catalyst complete->neutralize distill Fractional Distillation neutralize->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs gbl γ-Butyrolactone reaction Catalytic Reaction (5-35°C) gbl->reaction etac Ethyl Acetate etac->reaction catalyst Sodium Alkoxide catalyst->reaction product This compound reaction->product byproducts Minor Byproducts reaction->byproducts

Caption: Logical relationship of reactants to products in the synthesis.

References

Validation & Comparative

¹H and ¹³C NMR analysis of Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-acetoxybutanoate and Its Analogs

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the structural elucidation of molecules. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its structurally related alternatives: Ethyl 4-hydroxybutanoate, Ethyl 4-chlorobutanoate, and Mthis compound. The presented data, compiled from various spectroscopic sources, facilitates a deeper understanding of the structural nuances and the influence of substituent effects on NMR chemical shifts.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data is presented to allow for straightforward comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz). All spectra were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of non-polar to moderately polar organic compounds.

Table 1: ¹H NMR Spectral Data Comparison

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 4.12q7.1-OCH₂CH₃
4.07t6.4-CH₂OAc
2.33t7.4-C(O)CH₂-
2.04s-OC(O)CH₃
1.98p6.8-CH₂CH₂CH₂-
1.25t7.1-OCH₂CH₃
Ethyl 4-hydroxybutanoate 4.14q7.1-OCH₂CH₃
3.67t6.2-CH₂OH
2.34t7.4-C(O)CH₂-
1.90p6.8-CH₂CH₂CH₂-
1.25t7.1-OCH₂CH₃
Ethyl 4-chlorobutanoate 4.16q7.1-OCH₂CH₃
3.59t6.4-CH₂Cl
2.48t7.3-C(O)CH₂-
2.11p6.8-CH₂CH₂CH₂-
1.27t7.1-OCH₂CH₃
Mthis compound 4.07t6.4-CH₂OAc
3.67s-OCH₃
2.35t7.4-C(O)CH₂-
2.04s-OC(O)CH₃
1.99p6.8-CH₂CH₂CH₂-

Table 2: ¹³C NMR Spectral Data Comparison

Compoundδ (ppm)Assignment
This compound 173.1-C(O)O- (ester)
171.0-OC(O)- (acetate)
63.8-CH₂OAc
60.4-OCH₂CH₃
30.6-C(O)CH₂-
24.5-CH₂CH₂CH₂-
20.9-OC(O)CH₃
14.2-OCH₂CH₃
Ethyl 4-hydroxybutanoate 174.0-C(O)O-
62.2-CH₂OH
60.5-OCH₂CH₃
30.9-C(O)CH₂-
28.5-CH₂CH₂CH₂-
14.2-OCH₂CH₃
Ethyl 4-chlorobutanoate 172.8-C(O)O-
60.7-OCH₂CH₃
44.8-CH₂Cl
32.8-C(O)CH₂-
27.9-CH₂CH₂CH₂-
14.2-OCH₂CH₃
Mthis compound 173.6-C(O)O- (ester)
171.0-OC(O)- (acetate)
63.8-CH₂OAc
51.6-OCH₃
30.2-C(O)CH₂-
24.5-CH₂CH₂CH₂-
20.9-OC(O)CH₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid ester samples is detailed below.

1. Sample Preparation

  • Sample Purity: Ensure the liquid ester sample is free from particulate matter. If necessary, filter the sample through a small plug of glass wool placed in a Pasteur pipette.

  • Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃) for these types of compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution by dissolving 5-25 mg of the ester in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Add a very small amount (typically <0.1% v/v) to the sample solution.

  • Homogenization: After adding the sample, solvent, and internal standard, cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

    • Pulse Angle: A 30° pulse angle is recommended to allow for faster repetition rates.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Chemical structure of this compound.

Interpreting the IR Spectrum of Ethyl 4-acetoxybutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a fundamental technique for the structural elucidation and quality control of synthesized molecules. This guide provides a detailed comparison of the IR spectrum of Ethyl 4-acetoxybutanoate against structurally similar molecules, supported by experimental data and protocols to aid in accurate spectral interpretation.

This compound is a diester containing both an ethyl ester and an acetate functional group. Its IR spectrum is characterized by the distinct vibrational modes of these two groups, as well as the underlying alkane structure. Understanding these characteristic absorptions is crucial for identifying the compound and distinguishing it from potential starting materials, byproducts, or related substances.

Comparative Analysis of IR Absorption Frequencies

The primary diagnostic peaks in the IR spectrum of this compound involve the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of its two ester functional groups. The table below summarizes these key frequencies and compares them with those of relevant alternative compounds.

Compound Functional Groups C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) O-H Stretch (cm⁻¹) sp³ C-H Stretch (cm⁻¹)
This compound Ethyl Ester, Acetate Ester~1738 (overlapping)~1240 (acetate), ~1170 (ethyl ester)N/A~2980-2870
Ethyl Butyrate Ethyl Ester~1736~1180N/A~2970-2880
γ-Butyrolactone (GBL) Cyclic Ester (Lactone)~1775~1170N/A~2970-2900
4-Hydroxybutyric Acid Carboxylic Acid, Alcohol~1710~1290, ~1060~3300-2500 (broad), ~3400 (broad)~2960-2870
1,4-Butanediol AlcoholN/A~1050~3350 (broad)~2940-2860

Key Spectroscopic Features of this compound:

  • Carbonyl (C=O) Region: The spectrum exhibits a very strong, sharp absorption band around 1738 cm⁻¹. This band represents the overlapping stretching vibrations of the two carbonyl groups—the ethyl ester and the acetate. Aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range.[1]

  • Carbon-Oxygen (C-O) Region: Two distinct, strong peaks are characteristic of the two different C-O bonds. A peak around 1240 cm⁻¹ is a hallmark of the acetate group's asymmetric C-C-O stretch.[1] A second strong peak, typically around 1170 cm⁻¹, corresponds to the O-C-C stretch of the ethyl ester portion.

  • C-H Stretching Region: Strong, sharp peaks between 3000 and 2850 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds from the ethyl and butanoate portions of the molecule.[2][3]

  • Fingerprint Region: The region below 1400 cm⁻¹ contains numerous complex bands corresponding to C-H bending and C-C stretching vibrations, which are unique to the molecule's overall structure.[3]

Comparison with Alternatives:

  • Ethyl Butyrate vs. This compound: Ethyl butyrate lacks the acetate group, resulting in a simpler C-O stretch region with a primary peak around 1180 cm⁻¹ and the absence of the characteristic ~1240 cm⁻¹ acetate peak.

  • γ-Butyrolactone (GBL) vs. This compound: GBL, a five-membered cyclic ester (lactone), displays its C=O stretch at a significantly higher wavenumber (~1775 cm⁻¹) due to ring strain, making it easily distinguishable.[1]

  • 4-Hydroxybutyric Acid & 1,4-Butanediol vs. This compound: The most prominent difference is the presence of a very broad O-H stretching band in the spectra of both 4-hydroxybutyric acid (~3300-2500 cm⁻¹) and 1,4-butanediol (~3350 cm⁻¹).[2] These compounds are common precursors, and their absence in the final product is confirmed by the lack of this broad absorption. Additionally, the carboxylic acid C=O stretch in 4-hydroxybutyric acid appears at a lower frequency (~1710 cm⁻¹) than the ester carbonyls.

Experimental Protocols

Methodology for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Once the crystal is dry, lower the ATR anvil/press.

    • Collect a background spectrum. This scan measures the ambient conditions and the instrument itself and will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Lift the ATR anvil.

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The software will automatically perform a background subtraction.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks corresponding to the key functional groups.

    • Clean the ATR crystal and anvil thoroughly with the appropriate solvent before analyzing the next sample.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for identifying this compound based on its IR spectrum.

Workflow for IR Spectrum Interpretation cluster_0 Initial Checks cluster_1 Carbonyl Analysis cluster_2 Fingerprint Analysis cluster_3 Conclusion A Acquire IR Spectrum B Broad band at 3500-3200 cm⁻¹? A->B C Strong, sharp peak at ~1740 cm⁻¹? B->C No G Identify: Alcohol or Acid Present (e.g., 1,4-Butanediol, 4-Hydroxybutyric Acid) B->G Yes D Peak at ~1775 cm⁻¹? C->D No F Strong peaks at ~1240 & ~1170 cm⁻¹? C->F Yes E Peak at ~1710 cm⁻¹? D->E No H Identify: γ-Butyrolactone D->H Yes I Identify: Carboxylic Acid Present E->I Yes K Inconclusive or Other Ester E->K No J Identify: this compound F->J Yes F->K No

Caption: Decision tree for identifying this compound.

G Key Diagnostic Peaks cluster_ch C-H Vibrations cluster_co C=O Vibrations cluster_fingerprint C-O (Fingerprint) Vibrations compound This compound ch_stretch ~2980 cm⁻¹ sp³ C-H Stretch compound->ch_stretch co_stretch ~1738 cm⁻¹ Ester C=O Stretches compound->co_stretch co_acetate ~1240 cm⁻¹ Acetate C-O Stretch compound->co_acetate co_ethyl ~1170 cm⁻¹ Ethyl Ester C-O Stretch compound->co_ethyl

Caption: Relationship of functional groups to key IR peaks.

References

Unraveling the Molecular Fragmentation of Ethyl 4-acetoxybutanoate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of molecules is paramount for structural elucidation and analytical method development. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of Ethyl 4-acetoxybutanoate, offering a comparison of its key fragments and a proposed fragmentation pathway. The presented data, experimental protocols, and visualizations serve as a valuable resource for interpreting mass spectra of related compounds.

Data Presentation: Key Fragments of this compound

The mass spectrum of this compound (molecular weight: 174.19 g/mol ) is characterized by several key fragments that provide structural information. The molecular ion peak ([M]⁺) is expected at an m/z of 174. While often weak in EI spectra of esters, its observation confirms the molecular weight. The most prominent peaks and their proposed structures are summarized in the table below.[1]

m/zProposed Fragment IonStructureSignificance
174[C₈H₁₄O₄]⁺Molecular IonConfirms the molecular weight of the parent molecule.
129[M - OCH₂CH₃]⁺Acylium ionLoss of the ethoxy group from the ethyl ester.
114[M - CH₃COOH]⁺Radical cationLoss of acetic acid via a McLafferty-type rearrangement.[1]
87[CH₂CH₂COOCH₂CH₃]⁺CationCleavage of the C-O bond of the acetate group.[1]
43[CH₃CO]⁺Acylium ionRepresents the acetyl group, a highly stable fragment.[1]

Experimental Protocols: Acquiring the Mass Spectrum

The data presented in this guide is based on a standard electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) protocol for liquid organic compounds.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Mode: Splitless injection of 1 µL of the sample solution.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

Mandatory Visualization: Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

G Fragmentation Pathway of this compound M This compound [C₈H₁₄O₄]⁺˙ m/z = 174 F129 [M - OCH₂CH₃]⁺ m/z = 129 M->F129 - •OCH₂CH₃ F114 [M - CH₃COOH]⁺˙ m/z = 114 M->F114 - CH₃COOH F87 [CH₂CH₂COOCH₂CH₃]⁺ m/z = 87 M->F87 - •OCOCH₃ F43 [CH₃CO]⁺ m/z = 43 F129->F43 - C₄H₆O

Caption: Proposed EI fragmentation of this compound.

Comparison with Alternative Compounds

The fragmentation pattern of this compound can be compared to simpler esters to understand the influence of the acetoxy group.

  • Ethyl butanoate: The mass spectrum of ethyl butanoate would show a prominent peak at m/z 71, corresponding to the butanoyl cation ([CH₃CH₂CH₂CO]⁺), and a base peak at m/z 43 due to the ethyl cation ([CH₂CH₃]⁺) or further fragmentation. The presence of the m/z 114 peak in this compound, resulting from the loss of acetic acid, is a key differentiator.

  • Butyl acetate: Butyl acetate would exhibit a characteristic peak at m/z 43 for the acetyl cation ([CH₃CO]⁺) and a peak at m/z 57 for the butyl cation ([C₄H₉]⁺). The fragmentation of the butoxy group would also lead to characteristic losses. In contrast, the fragmentation of this compound is influenced by the presence of two ester functionalities, leading to more complex rearrangement possibilities, such as the McLafferty rearrangement leading to the m/z 114 fragment.

This comparative analysis highlights the diagnostic value of specific fragment ions in elucidating the structure of bifunctional molecules like this compound. The interplay between the ethyl ester and the acetoxy group dictates the observed fragmentation pattern, providing a unique fingerprint for its identification.

References

Comparison of different synthetic routes to Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-acetoxybutanoate, a versatile ester with applications in pharmaceuticals and as a flavoring agent, can be synthesized through various chemical pathways. This guide provides a detailed comparison of two prominent synthetic routes, offering objective analysis of their performance based on experimental data. The protocols for each method are outlined to facilitate reproducibility and adaptation in a laboratory setting.

Comparison of Synthetic Routes

The two primary methods for synthesizing this compound discussed herein are:

  • Route 1: A one-pot synthesis from γ-butyrolactone and ethyl acetate catalyzed by a sodium alkoxide.

  • Route 2: A two-step synthesis involving the initial formation of ethyl 4-hydroxybutanoate from γ-butyrolactone and ethanol, followed by acetylation.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Direct Synthesis from γ-ButyrolactoneRoute 2: Two-Step Synthesis via Ethyl 4-hydroxybutanoate
Starting Materials γ-Butyrolactone, Ethyl Acetateγ-Butyrolactone, Ethanol, Acetic Anhydride
Catalyst Sodium Methoxide or Sodium EthoxideAmberlyst-15 (Step 1), 4-DMAP (Step 2, catalytic)
Reaction Temperature 15-25 °CStep 1: Not specified, likely reflux; Step 2: Room Temp.
Reaction Time Minutes to tens of minutes[1]Step 1: 20 hours[2]; Step 2: Several hours
Overall Yield 35.2% - 51.8%[1]Estimated ~85-90% (based on 94% for Step 1 and high yield for Step 2)
Selectivity 99.8% - 99.9%[1]High for both steps
Number of Steps 12
Key Advantages - Fast reaction time- One-pot synthesis- High selectivity- Potentially higher overall yield- Avoids strong bases like sodium alkoxides
Key Disadvantages - Yields can be moderate- Requires handling of moisture-sensitive alkoxides- Two distinct reaction and workup steps- Longer overall reaction time

Experimental Protocols

Route 1: Direct Synthesis from γ-Butyrolactone and Ethyl Acetate

This method, detailed in patent CN1047589C, involves the direct conversion of γ-butyrolactone to this compound.[1]

Materials:

  • γ-Butyrolactone (>99%)

  • Ethyl Acetate

  • Sodium Methoxide (powder) or Sodium Ethoxide (powder)

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser, a drying tube, and a magnetic stirrer, add γ-butyrolactone and ethyl acetate. The molar ratio of ethyl acetate to γ-butyrolactone should be in the range of 1-8.[1]

  • Maintain the reaction mixture at a constant temperature between 15-35 °C using a water bath.[1]

  • With vigorous stirring, add powdered sodium methoxide or sodium ethoxide. The molar ratio of the sodium alkoxide to γ-butyrolactone should be between 0.01 and 0.10.[1]

  • Continue stirring. The reaction is considered complete when the solution forms a uniform colloidal mixture, which typically occurs within minutes to tens of minutes.[1]

  • Upon completion, the reaction mixture can be worked up by neutralization and subsequent purification by distillation.

Experimental Examples (from CN1047589C)[1]:

  • Example 1: 4.0g of γ-butyrolactone and 24.6g of ethyl acetate were reacted at 25.0°C with 0.10g of sodium methoxide powder, yielding this compound in 51.8% yield with 99.9% selectivity.

  • Example 2: 8.4g of γ-butyrolactone and 16.4g of ethyl acetate were reacted at 15.0°C with 0.12g of sodium ethoxide powder, resulting in a 41.5% yield and 99.9% selectivity.

Route 2: Two-Step Synthesis via Ethyl 4-hydroxybutanoate

This route involves the synthesis of an intermediate, ethyl 4-hydroxybutanoate, which is then acetylated.

Step 1: Synthesis of Ethyl 4-hydroxybutanoate

This procedure is based on a reported synthesis with high yield.[2]

Materials:

  • γ-Butyrolactone

  • Ethanol

  • Amberlyst-15 ion-exchange resin

Procedure:

  • A mixture of γ-butyrolactone and an excess of ethanol is stirred in the presence of Amberlyst-15 catalyst.

  • The reaction is allowed to proceed for 20 hours.[2]

  • After the reaction is complete, the solid catalyst is filtered off.

  • The excess ethanol is removed under reduced pressure, and the resulting crude ethyl 4-hydroxybutanoate is purified by distillation. This reaction has been reported to achieve a yield of 94%.[2]

Step 2: Acetylation of Ethyl 4-hydroxybutanoate

This is a general protocol for the acetylation of an alcohol using acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • Ethyl 4-hydroxybutanoate

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine or Pyridine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (1.5 eq), followed by acetic anhydride (1.2 eq).

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the diagram below.

Synthesis_Comparison cluster_route1 Route 1: Direct Synthesis cluster_route2 Route 2: Two-Step Synthesis GBL1 γ-Butyrolactone Reaction1 GBL1->Reaction1 EtOAc Ethyl Acetate EtOAc->Reaction1 Catalyst1 Sodium Alkoxide Catalyst1->Reaction1 Product1 This compound Reaction1->Product1 One Pot GBL2 γ-Butyrolactone Reaction2a GBL2->Reaction2a EtOH Ethanol EtOH->Reaction2a Catalyst2a Amberlyst-15 Catalyst2a->Reaction2a Intermediate Ethyl 4-hydroxybutanoate Reaction2b Intermediate->Reaction2b Ac2O Acetic Anhydride Ac2O->Reaction2b Catalyst2b DMAP (cat.) Catalyst2b->Reaction2b Product2 This compound Reaction2a->Intermediate Step 1 Reaction2b->Product2 Step 2 Start Starting Material Start->GBL1 Start->GBL2

Caption: Comparison of one-pot versus two-step synthesis of this compound.

References

A Comparative Analysis of Catalysts for the Synthesis of Ethyl 4-Acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 4-acetoxybutanoate, a key intermediate in various chemical and pharmaceutical applications, is critically dependent on the choice of catalyst. This guide provides a comparative study of different catalytic systems for this synthesis, presenting experimental data, detailed protocols, and a visual representation of the general experimental workflow. The objective is to offer a comprehensive resource for researchers to select the most suitable catalyst based on performance metrics such as yield, selectivity, and reaction conditions.

Performance Comparison of Catalysts

The following table summarizes the quantitative data from various catalytic methods for the synthesis of this compound.

CatalystReactantsTemperature (°C)Reaction TimeYield (%)Selectivity (%)Source
Sodium Methoxide γ-Butyrolactone, Ethyl Acetate25.0Not Specified51.899.9[1]
Sodium Methoxide γ-Butyrolactone, Ethyl Acetate25.0Not Specified45.099.8[1]
Sodium Methoxide γ-Butyrolactone, Ethyl Acetate25.0Not Specified35.299.9[1]
Sodium Ethoxide γ-Butyrolactone, Ethyl Acetate15.0Not Specified41.599.9[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new experimental setups.

Synthesis using Sodium Alkoxide Catalysts[1]

This method utilizes sodium alkoxides for the catalytic synthesis of this compound from γ-butyrolactone and ethyl acetate at or near room temperature.

Apparatus:

  • A 100ml three-necked flask

  • Spherical reflux condenser

  • Drying tube

  • Magnetic stirrer

  • Constant temperature bath

Procedure:

  • The three-necked flask is equipped with a spherical reflux condenser, a drying tube, and a magnetic stirrer.

  • The flask is placed in a constant temperature bath to maintain the desired reaction temperature.

  • The reactants, γ-butyrolactone and ethyl acetate, are added to the flask in the specified amounts (see table for examples).

  • The catalyst, either sodium methoxide or sodium ethoxide powder, is added to the reaction mixture.

  • The reaction is allowed to proceed with continuous stirring.

  • Upon completion, the product, this compound, is isolated and analyzed to determine yield and selectivity.

Specific Examples:

  • Example 1 (Sodium Methoxide): 4.0g of γ-butyrolactone and 24.6g of ethyl acetate are reacted at 25.0°C in the presence of 0.10g of sodium methoxide powder. This resulted in a yield of 51.8% and a selectivity of 99.9%.[1]

  • Example 2 (Sodium Ethoxide): 8.4g of γ-butyrolactone and 16.4g of ethyl acetate are reacted at 15.0°C in the presence of 0.12g of sodium ethoxide powder. This resulted in a yield of 41.5% and a selectivity of 99.9%.[1]

Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis of this compound.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Reactants (γ-Butyrolactone, Ethyl Acetate) mixing Mixing and Temperature Control reactants->mixing catalyst Catalyst (e.g., Sodium Alkoxide) catalyst->mixing reaction Catalytic Reaction mixing->reaction quenching Reaction Quenching (Optional) reaction->quenching separation Separation/Purification (e.g., Distillation, Chromatography) quenching->separation analysis Product Analysis (GC, NMR, etc.) separation->analysis product product analysis->product This compound

Caption: Generalized workflow for the synthesis of this compound.

Discussion of Catalytic Systems

The data presented indicates that sodium alkoxides are effective catalysts for the synthesis of this compound from γ-butyrolactone and ethyl acetate, affording high selectivity under mild, near-ambient temperature conditions.[1] The choice between sodium methoxide and sodium ethoxide, as well as the specific reaction temperature, can influence the final yield.

While the provided data focuses on homogenous basic catalysts, other catalytic systems are commonly employed for ester synthesis and could be subjects of further investigation for this specific product. These include:

  • Acid Catalysis (Fischer-Speier Esterification): This classic method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.[2][3][4][5] For this compound, this would involve the esterification of 4-acetoxybutanoic acid with ethanol.

  • Enzymatic Catalysis: Lipases are known to catalyze esterification and transesterification reactions with high selectivity and under mild conditions, offering a green chemistry approach.[6][7] The use of immobilized enzymes can also facilitate catalyst recovery and reuse.[6]

  • Heterogeneous Catalysis: The use of solid acid or base catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture.

The selection of an optimal catalyst will depend on various factors, including the desired reaction rate, cost of the catalyst, ease of separation, and tolerance of functional groups in more complex substrates. The experimental protocols and comparative data in this guide serve as a foundational resource for making an informed decision in the synthesis of this compound.

References

Efficacy of Ethyl 4-acetoxybutanoate as a prodrug compared to other derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various prodrugs of gamma-hydroxybutyrate (GHB), with a focus on ethyl 4-acetoxybutanoate and its more well-studied counterparts, gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD). GHB is a central nervous system depressant with therapeutic applications in narcolepsy and alcoholism, but it is also a substance of abuse.[1] Prodrug strategies aim to improve its pharmacokinetic profile, potentially enhancing therapeutic efficacy and safety.

While extensive research exists for GBL and 1,4-BD, this guide must highlight a significant gap in the publicly available scientific literature regarding the in vivo efficacy and pharmacokinetics of this compound. Despite its theoretical potential as a GHB prodrug, experimental data directly comparing it to other derivatives is scarce. This document, therefore, presents a comprehensive overview of the known GHB prodrugs, leveraging available data for comparison and outlining the theoretical metabolic pathways and signaling mechanisms.

Executive Summary

The primary goal of GHB prodrugs is to efficiently and safely deliver the active GHB molecule to the systemic circulation. The ideal prodrug would offer improved bioavailability, controlled release to prolong therapeutic effects and minimize adverse events, and a favorable safety profile. This guide will delve into the known metabolic conversion pathways, available pharmacokinetic data, and the underlying mechanism of action of GHB.

Comparative Analysis of GHB Prodrugs

The most well-documented prodrugs of GHB are GBL and 1,4-BD. Other ester derivatives, such as this compound, have been identified but remain largely uncharacterized in terms of their in vivo performance.

Metabolic Conversion to GHB

The conversion of these prodrugs to the active GHB molecule is a critical step in their efficacy.

  • Gamma-Butyrolactone (GBL): GBL is a lactone that is rapidly hydrolyzed in the blood by lactonase enzymes to form GHB.[2]

  • 1,4-Butanediol (1,4-BD): The bioactivation of 1,4-BD is a two-step enzymatic process. It is first metabolized by alcohol dehydrogenase (ADH) to gamma-hydroxybutyraldehyde, which is then converted to GHB by aldehyde dehydrogenase (ALDH).[2]

Pharmacokinetic Profiles

The pharmacokinetic parameters of GHB following the administration of its prodrugs are crucial for determining their therapeutic potential and risk of toxicity. The following table summarizes available data from a study in baboons, providing a comparative look at the plasma concentrations of GHB after administration of GHB, GBL, and 1,4-BD.

Table 1: Comparative Pharmacokinetics of GHB and its Prodrugs in Baboons

CompoundDose (mg/kg)Mean Cmax of GHB (µg/mL)Mean Tmax of GHB (min)
GHB1008560
GBL10015060
1,4-BD10011060

Source: Adapted from Goodwin et al., 2007. Note: This data is from a single study in a non-human primate model and may not be directly extrapolated to humans.

Data Interpretation:

  • GBL administration resulted in the highest peak plasma concentration (Cmax) of GHB compared to equimolar doses of GHB and 1,4-BD, suggesting rapid and efficient conversion.

  • The time to reach peak concentration (Tmax) was similar for all three compounds at this dose.

  • No comparable in vivo pharmacokinetic data for this compound has been identified in the scientific literature.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols based on common practices in the field for evaluating GHB and its prodrugs.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration: Prodrugs (e.g., GBL, 1,4-BD, or this compound) and GHB are administered orally or intravenously at equimolar doses. A vehicle control group receives the administration vehicle (e.g., saline).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration into tubes containing an anticoagulant and a preservative.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of GHB and the prodrug are quantified using a validated analytical method, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after appropriate sample preparation (e.g., protein precipitation and derivatization).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).

In Vitro Esterase Hydrolysis Assay (for this compound)
  • Enzyme Source: Human or rat liver microsomes or plasma can be used as a source of esterases.

  • Incubation: this compound is incubated with the enzyme source in a suitable buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a quenching agent (e.g., acetonitrile).

  • Analysis: The formation of GHB is quantified by LC-MS/MS.

  • Data Analysis: The rate of hydrolysis and the kinetic parameters (Km and Vmax) can be determined.

Mechanism of Action and Signaling Pathways

The pharmacological effects of GHB are mediated through its interaction with specific receptors in the central nervous system.

GHB Receptor and GABAB Receptor Activation

GHB acts as an agonist at two types of receptors:

  • GHB Receptor: A specific, high-affinity receptor for GHB. Its activation is thought to be responsible for some of the excitatory and behavioral effects of GHB.

  • GABAB Receptor: GHB is a weak partial agonist at the GABAB receptor. This interaction is believed to mediate the sedative-hypnotic and intoxicating effects of GHB.

The following diagram illustrates the proposed signaling pathway following the administration of a GHB prodrug.

GHB_Prodrug_Signaling_Pathway Prodrug GHB Prodrug (e.g., this compound) Metabolism Metabolic Conversion (Esterases, Lactonases, ADH/ALDH) Prodrug->Metabolism Administration GHB GHB (Gamma-Hydroxybutyrate) Metabolism->GHB Bloodstream Systemic Circulation GHB->Bloodstream BBB Blood-Brain Barrier Bloodstream->BBB Brain Brain BBB->Brain GHBR GHB Receptor Brain->GHBR GABABR GABAB Receptor Brain->GABABR Effects Pharmacological Effects (Sedation, Euphoria, etc.) GHBR->Effects GABABR->Effects Experimental_Workflow Synthesis Prodrug Synthesis (e.g., this compound) InVitro In Vitro Evaluation Synthesis->InVitro InVivo In Vivo Evaluation (Animal Models) Synthesis->InVivo Hydrolysis Esterase Hydrolysis Assay InVitro->Hydrolysis Data Data Analysis & Comparison Hydrolysis->Data PK Pharmacokinetic Studies (Plasma GHB levels) InVivo->PK PD Pharmacodynamic Studies (Behavioral Effects) InVivo->PD Tox Toxicology Studies InVivo->Tox PK->Data PD->Data Tox->Data

References

Performance of polymers synthesized from Ethyl 4-acetoxybutanoate versus other monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of biodegradable polymers is critical for advancing drug delivery systems, tissue engineering, and resorbable medical devices. Among the array of available materials, Poly(4-hydroxybutyrate) (P4HB), a polyester belonging to the polyhydroxyalkanoate (PHA) family, has garnered significant attention.[1][2] While not synthesized directly from Ethyl 4-acetoxybutanoate via conventional chemical polymerization, precursors like γ-butyrolactone (GBL) and 4-hydroxybutyrate are central to its production.[1][3] High molecular weight P4HB, required for most medical applications, is produced exclusively through microbial fermentation processes.[1][4] This is because chemical synthesis attempts often result in low molecular weight polymers and can introduce toxic metal catalysts, which are undesirable for medical uses.[1][4]

P4HB is notable for its excellent biocompatibility, as its degradation product, 4-hydroxybutyrate (4HB), is a natural and rapidly eliminated human metabolite.[5] This guide provides an objective comparison of the performance of P4HB against other widely used biodegradable polyesters, including Polylactic acid (PLA), Polyglycolic acid (PGA), Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Poly(3-hydroxybutyrate) (P3HB). The information presented is intended for researchers, scientists, and drug development professionals to aid in material selection for biomedical applications.

Polymer Synthesis Pathways

The primary route for producing high-purity, high molecular weight P4HB for medical applications is through genetically engineered microorganisms.[5] A typical biosynthetic pathway is engineered into a host bacterium, such as E. coli, to convert common carbon sources into the desired polymer.

P4HB_Biosynthesis cluster_pathway Engineered Metabolic Pathway in E. coli Succinate Succinate (from TCA Cycle) Succinyl_CoA Succinyl-CoA Succinate->Succinyl_CoA SSA Succinic Semialdehyde Succinyl_CoA->SSA SucD (Succinate Semialdehyde Dehydrogenase) 4HB 4-Hydroxybutyrate (4HB) SSA->4HB 4HbD (4-Hydroxybutyrate Dehydrogenase) 4HB_CoA 4-Hydroxybutyryl-CoA (4HB-CoA) 4HB->4HB_CoA OrfZ (CoA Transferase) P4HB Poly(4-hydroxybutyrate) (P4HB) 4HB_CoA->P4HB PhaC (PHA Synthase) Workflow cluster_workflow General Polymer Characterization Workflow A Polymer Synthesis (e.g., Fermentation) B Purification & Drying A->B C Sample Preparation (e.g., Melt Extrusion, Solvent Casting) B->C D Mechanical Testing (ASTM D638 / D882) C->D E Thermal Analysis (ASTM D3418 - DSC) C->E F Degradation Study (In Vitro / In Vivo) C->F G Data Analysis & Comparison D->G E->G F->G Applications cluster_props Key Polymer Properties cluster_apps Biomedical Applications P4HB P4HB Flex High Flexibility & Elongation P4HB->Flex PGA PGA Strength High Strength & Stiffness PGA->Strength Fast Fast Degradation (<6 months) PGA->Fast PLA PLA PLA->Strength Slow Slow Degradation (>12 months) PLA->Slow PCL PCL PCL->Flex PCL->Slow Scaffolds Soft Tissue Scaffolds Flex->Scaffolds Stents Cardiovascular Stents Flex->Stents Sutures Sutures Strength->Sutures Ortho Orthopedic Devices (Screws, Plates) Strength->Ortho Fast->Sutures Slow->Ortho Drug Long-Term Drug Delivery Slow->Drug

References

A Comparative Guide to Validating the Purity of Synthesized Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Ethyl 4-acetoxybutanoate, a key intermediate in various synthetic pathways. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), alongside alternative methods, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation. The primary methods for assessing the purity of this compound are NMR, GC-MS, and HPLC. Each offers distinct advantages and provides complementary information.

Data Presentation: Performance Comparison

ParameterNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Primary Use Structural elucidation and quantificationSeparation and identification of volatile compoundsSeparation and quantification of non-volatile or thermally labile compounds
Sample Type Soluble samplesVolatile and thermally stable samplesSoluble samples
Information Provided Detailed structural information, quantification of major componentsSeparation of components, mass-to-charge ratio for identificationSeparation of components, quantification
Strengths Non-destructive, provides unambiguous structural confirmation, good for identifying major impuritiesHigh sensitivity, excellent separation of volatile impurities, definitive identification with mass spectrometryVersatile, applicable to a wide range of compounds, good for quantifying non-volatile impurities
Limitations Lower sensitivity for trace impurities, complex spectra for mixturesRequires sample volatility, potential for thermal degradation of analytesMay require chromophores for UV detection, potentially lower resolution than GC for some compounds

Key Analytical Techniques for Purity Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural confirmation of synthesized molecules. For this compound, both ¹H and ¹³C NMR are essential for verifying the molecular structure and identifying the presence of proton- and carbon-containing impurities.

¹H NMR Spectroscopy

The ¹H NMR spectrum of pure this compound is expected to show distinct signals for each proton environment. The chemical shifts (δ) are influenced by the neighboring functional groups.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~4.06Triplet (t)2H-CH₂ -O-C(O)-
~2.35Triplet (t)2H-C(O)-CH₂ -
~2.04Singlet (s)3H-C(O)-CH₃
~1.98Quintet (p)2H-CH₂-CH₂ -CH₂-
~1.25Triplet (t)3H-O-CH₂-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~173.0C =O (Ester)
~170.8C =O (Acetate)
~63.8-C H₂-O-C(O)-
~60.4-O-C H₂-CH₃
~30.5-C(O)-C H₂-
~24.5-CH₂-C H₂-CH₂-
~20.9-C(O)-C H₃
~14.2-O-CH₂-C H₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It is particularly useful for detecting residual starting materials such as ethyl acetate and γ-butyrolactone, which are common impurities in the synthesis of this compound.

Expected GC-MS Data

  • Retention Time: The retention time of this compound will depend on the specific GC column and temperature program used. It is expected to elute after the more volatile starting materials, ethyl acetate and γ-butyrolactone.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of this compound (m/z 174.19) is expected to show characteristic fragmentation patterns.

Predicted Mass Spectrum Fragmentation

m/zProposed Fragment
174[M]⁺ (Molecular Ion)
129[M - OCH₂CH₃]⁺
115[M - COOCH₂CH₃]⁺
101[CH₃COOCH₂CH₂CH₂]⁺
87[CH₂CH₂COOCH₂CH₃]⁺
74[CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement)
43[CH₃CO]⁺ (Base Peak)

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For this compound, a reverse-phase HPLC method is suitable. Since the analyte lacks a strong UV chromophore, a UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

Expected HPLC Data

  • Retention Time: The retention time will be dependent on the column, mobile phase composition, and flow rate. Under reverse-phase conditions, this compound is expected to be well-retained. Potential impurities like γ-butyrolactone would have a shorter retention time.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or RI detector.

  • HPLC Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or RI detector.

    • Injection Volume: 10 µL.

Alternative Purity Validation Methods

Beyond the primary chromatographic and spectroscopic techniques, other methods can provide valuable information about the purity of this compound.

Titrimetric Analysis

The purity of an ester can be determined by saponification followed by back-titration. This method quantifies the total ester content.

Experimental Protocol: Titration

  • Accurately weigh about 1 g of the synthesized this compound into a flask.

  • Add a known excess of standardized ethanolic potassium hydroxide solution (e.g., 25.00 mL of 0.5 M KOH).

  • Heat the mixture under reflux for 1 hour to ensure complete saponification.

  • Allow the solution to cool to room temperature.

  • Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) using phenolphthalein as an indicator.

  • Perform a blank titration without the ester sample.

  • Calculate the ester content based on the difference in the volume of HCl used for the sample and the blank.

Karl Fischer Titration

This method is specifically used to determine the water content in the sample, which is a common impurity.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: Use a Karl Fischer titrator (coulometric or volumetric).

  • Sample Preparation: Directly inject a known weight or volume of the this compound sample into the Karl Fischer titration cell.

  • Analysis: The instrument will automatically titrate the water present and provide the water content as a percentage or in ppm.

Visualization of Experimental Workflows

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_primary_analysis Primary Purity Assessment cluster_secondary_analysis Alternative Methods cluster_results Results Synthesized_Product Synthesized Ethyl 4-acetoxybutanoate NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation GCMS GC-MS Analysis Synthesized_Product->GCMS Volatile Impurities HPLC HPLC Analysis Synthesized_Product->HPLC Non-volatile Impurities Titration Titrimetric Analysis (Ester Content) Synthesized_Product->Titration KF Karl Fischer Titration (Water Content) Synthesized_Product->KF Purity_Report Comprehensive Purity Report NMR->Purity_Report GCMS->Purity_Report HPLC->Purity_Report Titration->Purity_Report KF->Purity_Report

Conclusion

A multi-technique approach is recommended for the robust validation of synthesized this compound purity. NMR spectroscopy serves as the primary tool for structural confirmation and identification of major impurities. GC-MS is highly effective for detecting and identifying volatile impurities, particularly residual starting materials. HPLC provides an excellent method for the quantification of the main component and non-volatile impurities. Finally, titrimetric analysis and Karl Fischer titration offer valuable complementary data on total ester content and water content, respectively. By combining these methods, researchers can be confident in the purity and identity of their synthesized material, ensuring the reliability of subsequent experiments and applications.

A Comparative Analysis of the Sedative Effects of Ethyl 4-acetoxybutanoate and its Primary Metabolite, GHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative properties of Ethyl 4-acetoxybutanoate and its principal active metabolite, gamma-hydroxybutyrate (GHB). While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing data on GHB and its other prodrugs to provide a comprehensive overview for research and drug development purposes.

Executive Summary

Data Presentation: Quantitative Sedative Effects

The following tables summarize the dose-dependent sedative and hypnotic effects of GHB observed in animal and human studies. This data can be used as a reference to anticipate the potential effects following administration of this compound, accounting for its metabolic conversion to GHB.

Table 1: Dose-Dependent Sedative Effects of GHB in Animal Models

SpeciesRoute of AdministrationDose (mg/kg)Observed EffectCitation
MiceIntraperitoneal (i.p.)100Decreased locomotor activity[4]
MiceIntraperitoneal (i.p.)200Marked hypolocomotion[5]
MiceIntraperitoneal (i.p.)300Catalepsy[5]
MiceIntraperitoneal (i.p.)≥300Ataxia and loss of righting reflex[4]
BaboonsIntragastric (i.g.)180-420Increased duration to complete fine-motor tasks[6]
BaboonsIntragastric (i.g.)320-420Decreased food-maintained behavior[6]

Table 2: Dose-Dependent Sedative and Clinical Effects of GHB in Humans

Dose (mg/kg)Observed EffectCitation
10Amnestic and variable sedative effects[3]
20-30Induction of REM sleep cycles[3]
50Bradycardia, respiratory depression, and coma[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sedative effects. The following are standard experimental protocols used in the preclinical evaluation of sedative-hypnotic agents.

Loss of Righting Reflex (LORR) Assay in Rodents

The Loss of Righting Reflex (LORR) is a primary behavioral assay to determine the hypnotic-sedative effects of a compound.

  • Objective: To determine the dose of a substance required to induce a loss of the animal's ability to right itself when placed on its back, and the duration of this effect.

  • Animals: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the experiment.

    • The test substance (this compound or GHB) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the substance.

    • At predetermined time points after administration, each animal is gently placed on its back in a V-shaped trough or a clean, flat surface.

    • The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.

    • The latency to the onset of LORR and the duration of LORR (the time from the loss of the reflex until it is regained) are recorded.

  • Data Analysis: The dose that produces LORR in 50% of the animals (ED50) can be calculated using probit analysis. The mean duration of LORR for each dose group is also determined.

Open Field Test for Locomotor Activity

This test is used to assess general locomotor activity and can indicate sedative effects.

  • Objective: To measure changes in spontaneous motor activity following drug administration.

  • Apparatus: An open field arena, typically a square or circular box with walls, is used. The floor is often divided into a grid of squares. The arena is equipped with automated photobeam detectors or a video tracking system to record the animal's movement.

  • Procedure:

    • Animals are habituated to the testing room.

    • Following administration of the test compound or vehicle, each animal is placed individually into the center of the open field arena.

    • Locomotor activity is recorded for a set period (e.g., 30-60 minutes).

  • Data Analysis: Key parameters measured include the total distance traveled, the number of line crossings, and the time spent in the center versus the periphery of the arena. A significant decrease in locomotor activity compared to the control group is indicative of a sedative effect.

Mandatory Visualizations

Metabolic Pathway of this compound

metabolic_pathway EAB This compound GHB_esterase Esterases (in blood and tissues) EAB->GHB_esterase Metabolism GHB Gamma-hydroxybutyrate (GHB) GHB_esterase->GHB GHB_dehydrogenase GHB Dehydrogenase GHB->GHB_dehydrogenase Metabolism metabolites Inactive Metabolites GHB_dehydrogenase->metabolites

Caption: Metabolic conversion of this compound to GHB.

Experimental Workflow for Assessing Sedative Effects

experimental_workflow start Start animal_prep Animal Acclimation and Grouping start->animal_prep drug_admin Administration of This compound, GHB, or Vehicle animal_prep->drug_admin lorr_test Loss of Righting Reflex (LORR) Assay drug_admin->lorr_test open_field Open Field Test drug_admin->open_field data_collection Data Collection (Latency, Duration, Locomotion) lorr_test->data_collection open_field->data_collection data_analysis Statistical Analysis (ED50, ANOVA) data_collection->data_analysis results Comparison of Sedative Effects data_analysis->results end End results->end

Caption: Workflow for in vivo evaluation of sedative properties.

Signaling Pathway of GHB-Induced Sedation

signaling_pathway cluster_neuron Presynaptic Neuron cluster_post_neuron Postsynaptic Neuron GHB GHB GABAB_R GABAB Receptor GHB->GABAB_R GHB_R GHB Receptor GHB->GHB_R G_protein Gi/o Protein GABAB_R->G_protein activates Release Decreased Neurotransmitter Release GHB_R->Release modulates Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Vesicle->Release K_channel K+ Channel (Activation) Hyperpolarization Hyperpolarization (Sedation) K_channel->Hyperpolarization G_protein2 Gi/o Protein G_protein2->K_channel activates GABAB_R2 GABAB Receptor GABAB_R2->G_protein2 activates

Caption: GHB's primary signaling mechanisms leading to sedation.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-acetoxybutanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Ethyl 4-acetoxybutanoate, ensuring laboratory safety and regulatory compliance.

This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound in publicly available resources, the following guidelines are based on the general safety protocols for organic esters and data available for structurally similar compounds. It is imperative to supplement these recommendations with a risk assessment specific to your laboratory's standard operating procedures and to consult with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.

This compound is expected to be a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces.

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
CAS Number 25560-91-2
Boiling Point 105-108 °C @ 6 mmHg
Appearance No data available (likely a liquid)
Solubility No data available

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through collection as hazardous chemical waste for incineration by a licensed waste disposal service. Do not dispose of this compound down the sink or in regular trash.

Experimental Protocol for Waste Collection:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A glass or high-density polyethylene (HDPE) container with a secure screw cap is recommended.

    • Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and lists the full chemical name: "this compound."

  • Waste Segregation:

    • Do not mix this compound with incompatible waste streams, such as strong acids, strong bases, or oxidizing agents.

    • If mixing with other organic solvent waste, ensure chemical compatibility to prevent hazardous reactions.

  • Accumulation of Waste:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated satellite accumulation area, away from sources of ignition and heat.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.

Decontamination of Empty Containers:

  • Empty containers that held this compound should be rinsed three times with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plasticware.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container in a Fume Hood container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Satellite Accumulation Area seal->storage request Request Waste Pickup by EHS or Licensed Contractor storage->request end End: Proper Disposal request->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

Personal protective equipment for handling Ethyl 4-acetoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling Ethyl 4-acetoxybutanoate (CAS 25560-91-2) in a laboratory setting. Researchers, scientists, and drug development professionals will find essential procedural guidance for safe operations and disposal.

I. Personal Protective Equipment (PPE)

Scenario Required PPE Justification
Routine Handling & Weighing - Safety glasses with side shields- Nitrile gloves- Laboratory coatProtects against minimal contact, splashes, and contamination of personal clothing.
Procedures with Splash Potential - Chemical safety goggles- Face shield (in addition to goggles)- Nitrile gloves- Laboratory coatProvides a higher level of protection for the face and eyes during activities with an increased risk of splashing.
Emergency Situations (e.g., Spills) - Chemical safety goggles and face shield- Chemical-resistant gloves (e.g., neoprene)- Chemical-resistant apron or coveralls- Respiratory protection (if significant vapors are generated)Ensures maximum protection from direct contact and inhalation of potentially harmful vapors during spill cleanup.[1]

II. Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

Step 1: Preparation

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[2]

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before beginning the experiment.

  • Don the appropriate PPE as outlined in the table above.[2]

Step 2: Handling and Use

  • Avoid direct contact with skin and eyes.[1]

  • Keep the container tightly closed when not in use.[3]

  • Prevent the formation of aerosols.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources as the compound may be flammable.[2]

Step 3: Cleanup

  • Wipe down the work surface with an appropriate solvent and then with soap and water.

  • Properly dispose of all contaminated materials as described in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Logical Workflow for Handling this compound

A Preparation B Handling & Use A->B Proceed with caution C Cleanup B->C After experiment completion D Waste Disposal C->D Segregate waste rect_node rect_node A Is the material contaminated with this compound? B Yes A->B C No A->C D Segregate as Hazardous Waste B->D E Dispose as Non-Hazardous Waste C->E F Liquid Waste Container D->F G Solid Waste Container D->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-acetoxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-acetoxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.